tert-Butyl 2-fluoronicotinate
Description
BenchChem offers high-quality tert-Butyl 2-fluoronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-fluoronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREGKIPFSZPJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501904-78-4 | |
| Record name | 2-Fluoro-nicotinic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Strategic Utilization of tert-Butyl 2-Fluoronicotinate in Heterocyclic Design
Executive Summary: The Orthogonal Scaffold
tert-Butyl 2-fluoronicotinate (CAS: Derivative of 113898-56-9) represents a "privileged scaffold" in medicinal chemistry, specifically designed to solve regioselectivity challenges in the synthesis of fused nitrogen heterocycles (e.g., pyrido[2,3-d]pyrimidines).
Its value proposition lies in its dual-activation and orthogonal protection :
-
C2-Fluorine: A highly activated leaving group for Nucleophilic Aromatic Substitution (
), superior to its chloro-analog due to Meisenheimer complex stabilization. -
C3-tert-Butyl Ester: A bulky, acid-labile masking group that prevents premature cyclization and allows for base-mediated chemistry elsewhere on the molecule without hydrolysis.
This guide details the physicochemical profile, synthetic accessibility, and the mechanistic causality of its reactivity, providing a roadmap for its use in kinase inhibitor and GPCR ligand discovery.
Physicochemical Profile
Unlike simple methyl or ethyl esters, the tert-butyl group imparts significant lipophilicity and steric bulk, altering the solubility profile and stability of the molecule.
Table 1: Chemical Specifications & Properties
| Property | Value / Description | Relevance to Protocol |
| IUPAC Name | tert-butyl 2-fluoropyridine-3-carboxylate | Systematic identification |
| Molecular Formula | Stoichiometry calculations | |
| Molecular Weight | 197.21 g/mol | Reagent dosing |
| Predicted cLogP | ~2.3 - 2.6 | Higher lipophilicity aids extraction in organic solvents (DCM/EtOAc) |
| Physical State | Colorless to pale yellow oil (typically) | Easy handling; no solubility issues in reaction solvents |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Compatible with standard organic synthesis workflows |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) | Prevent moisture hydrolysis over long term |
Synthetic Accessibility: Preparation of the Core
Commercial availability of the tert-butyl ester is lower than the acid precursor. Therefore, in-situ preparation from 2-fluoronicotinic acid is a standard requirement.
Critical Note: Standard Fischer esterification (acid + alcohol) is often inefficient for nicotinic acids due to zwitterion formation. The Boc-Anhydride Method is recommended for mild, high-yielding conversion.
Protocol: Mild Esterification via Boc-Anhydride
Reaction: 2-Fluoronicotinic acid +
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Suspend 2-fluoronicotinic acid (1.0 equiv) in anhydrous THF or t-Butanol (0.2 M).
-
Activation: Add Di-tert-butyl dicarbonate (
, 1.2 equiv). -
Catalysis: Add DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv) slowly. Caution: Gas evolution (
) will occur. -
Monitoring: Stir at 40°C. Monitor by TLC (Hexane:EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a high
spot (ester). -
Workup: Dilute with
, wash with saturated (to remove unreacted acid) and Brine. Dry over . -
Purification: Flash chromatography (typically Silica, 0-20% EtOAc in Hexane).
Reactivity Profile: The Advantage
The primary utility of this molecule is the displacement of the fluorine atom by nucleophiles (amines, thiols, alkoxides).
Why Fluorine? (The Kinetic Advantage)
In
-
Reasoning: The highly electronegative fluorine atom inductively stabilizes the anionic intermediate (Meisenheimer Complex) formed during the rate-determining addition step.
-
Selectivity: The tert-butyl ester at C3 provides steric shielding, preventing attack at the ester carbonyl, ensuring exclusive reaction at the C2 position.
Visualization: Mechanism
The following diagram illustrates the addition-elimination pathway, highlighting the stabilization provided by the ring nitrogen and the ester group.
Figure 1: Mechanism of Nucleophilic Aromatic Substitution (
Orthogonality & Deprotection Strategies
The tert-butyl ester is stable to basic conditions (e.g.,
Deprotection Protocol (Acidolysis)
To reveal the carboxylic acid for subsequent cyclization (e.g., to form a lactam), acidic cleavage is required.
-
Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio) or 4M HCl in Dioxane.
-
Scavenger: If the molecule contains electron-rich aromatic rings (like indoles), add Triethylsilane (TES) (2.0 equiv) to trap the generated tert-butyl cation and prevent Friedel-Crafts alkylation side products.
-
Mechanism: Protonation of the carbonyl oxygen
cleavage of the bond release of isobutylene gas + carboxylic acid.
Case Study: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds
This workflow demonstrates the construction of a kinase inhibitor core using tert-butyl 2-fluoronicotinate.
Experimental Workflow
-
Substitution (
): React tert-butyl 2-fluoronicotinate with an aniline or benzylamine in DMSO with DIPEA at 80°C.-
Result: 2-amino-nicotinic acid tert-butyl ester.
-
-
Deprotection: Treat with TFA/DCM.[1]
-
Result: 2-amino-nicotinic acid (free acid).
-
-
Cyclization: Coupling with an amine (amide formation) followed by closure, or direct cyclization with formamide/urea to form the pyrimidine ring.
Figure 2: Synthetic workflow converting the fluoronicotinate core into a bicyclic drug scaffold.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Halides. Chemical Reviews, 49(2), 273-412. Link (Establishes F > Cl order of reactivity in
). - Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.
- Blau, O., et al. (2005). Synthesis of Pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry.
-
Common Organic Chemistry. (2023). Boc Deprotection Mechanism (TFA). Link (Validated protocol for acid-labile group removal).
Sources
Technical Monograph: tert-Butyl 2-fluoronicotinate
[1][2][3]
CAS Number: 1189513-55-0 (Primary); 1501904-78-4 (Alternative) IUPAC Name: tert-butyl 2-fluoropyridine-3-carboxylate Formula: C₁₀H₁₂FNO₂ Molecular Weight: 197.21 g/mol [1]
Executive Summary: The Strategic Scaffold
tert-Butyl 2-fluoronicotinate is not merely a reagent; it is a bifunctional logic gate in heterocyclic synthesis.[1] For drug development professionals, its value lies in the orthogonality of its functional groups:
-
The 2-Fluoro Motif: An activated handle for SNAr (Nucleophilic Aromatic Substitution), significantly more reactive than its chloro-analog due to the high electronegativity of fluorine reducing the LUMO energy at the C-2 position.[1]
-
The tert-Butyl Ester: An acid-labile protecting group that remains stable under the basic conditions required for SNAr, yet can be removed (deprotected) under acidic conditions (e.g., TFA, HCl) without affecting other base-sensitive moieties.[1]
This monograph details the handling, synthesis, and application of this scaffold, emphasizing its role in constructing fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) common in kinase inhibitor discovery.
Physicochemical Profile
| Property | Value | Significance |
| Appearance | Colorless to pale yellow oil/solid | Low melting point requires cold storage to prevent hydrolysis.[1] |
| Boiling Point | ~245°C (Predicted) | High boiling point makes purification by distillation difficult; column chromatography is preferred. |
| Solubility | DCM, EtOAc, THF, DMSO | Highly lipophilic; poor solubility in water prevents aqueous losses during workup. |
| Reactivity | High (C-2 Position) | Susceptible to hydrolysis if stored in wet solvents.[1] Store under inert atmosphere (N₂/Ar). |
| pKa (Conj. Acid) | ~0.5 (Pyridine N) | The fluorine atom lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine. |
Synthetic Utility & Mechanism[1][4]
The Orthogonality Principle
The primary reason to select the tert-butyl ester over the methyl or ethyl ester is chemoselectivity .[1]
-
Scenario: You need to substitute the C-2 fluorine with an amine, then hydrolyze the ester to an acid for coupling.[1]
-
Problem with Methyl Esters: Hydrolysis requires aqueous base (LiOH/NaOH). If the newly installed C-2 substituent is sensitive, or if the reaction stalls, the harsh conditions can degrade the molecule.[1]
-
Solution (tert-Butyl): The SNAr is performed in base (DIEA/K₂CO₃).[1] The subsequent hydrolysis is performed in acid (TFA). The two steps are mechanistically orthogonal.
Mechanism of Action: SNAr
The reaction at the C-2 position proceeds via the Meisenheimer complex .[1] The strongly electronegative fluorine atom inductively stabilizes the anionic intermediate, lowering the activation energy for nucleophilic attack.
Figure 1: The SNAr pathway.[1] The high electronegativity of Fluorine stabilizes the Meisenheimer intermediate more effectively than Chlorine, accelerating Step 1.
Preparation Protocols
Since tert-butyl 2-fluoronicotinate is often expensive or back-ordered, synthesizing it from the readily available 2-fluoronicotinic acid (CAS 393-55-5) is a standard lab workflow.[1]
Protocol A: Acid-Catalyzed Esterification (Not Recommended)[1]
-
Why: Traditional Fischer esterification (H₂SO₄/t-BuOH) is slow and low-yielding due to the steric bulk of the tert-butyl group and the reversibility of the reaction.[1]
Protocol B: Boc-Anhydride Mediated Esterification (Standard)
This method is preferred for its mild conditions and "gas-free" handling (avoiding isobutylene gas).[1]
Reagents:
-
2-Fluoronicotinic acid (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1–0.3 equiv)[1]
-
Solvent: tert-Butanol (t-BuOH) or THF.[1]
Step-by-Step Workflow:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 2-fluoronicotinic acid in anhydrous THF (0.2 M concentration).
-
Activation: Add Boc₂O (2.0 equiv). The solution may bubble slightly (CO₂ evolution).
-
Catalysis: Add DMAP (catalytic). Note: DMAP is crucial as it forms a reactive acyl-pyridinium intermediate.[1]
-
Reaction: Stir at 40°C for 4–12 hours. Monitor by TLC (Acid is very polar; Ester is non-polar).
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP), then saturated NaHCO₃ (to remove unreacted acid), and finally Brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Usually yields >90% pure product without column chromatography.
Figure 2: Green chemistry synthesis of the tert-butyl ester using Boc-anhydride, avoiding hazardous isobutylene gas.
Application Workflows
Synthesis of Pyrido[2,3-d]pyrimidines
This is the most common application in kinase inhibitor synthesis (e.g., analogs of Palbociclib or Ribociclib).
Protocol:
-
Displacement: React tert-butyl 2-fluoronicotinate with an amidine or guanidine derivative in the presence of a base (e.g., K₂CO₃ or NaH) in DMF at 60–80°C.
-
Cyclization: The intermediate amino-ester often cyclizes spontaneously under these conditions, or requires a brief acidic workup to close the pyrimidine ring.
Divergent Synthesis (The "Fork in the Road")
The scaffold allows you to choose your path based on the order of operations.
Figure 3: Divergent synthetic pathways enabled by the orthogonal stability of the tert-butyl group.[1]
Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye). The 2-fluoro moiety makes it a potential sensitizer.[1]
-
Storage: Store at 2–8°C. Moisture sensitive.
-
Chemical Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester if water is present), strong acids (will cleave ester).
References
-
Sigma-Aldrich. tert-Butyl 2-fluoropyridine-3-carboxylate Product Page. CAS 1189513-55-0.[1] Link(Note: Representative link for catalog structure).
-
PubChem. tert-butyl 2-fluoropyridine-3-carboxylate.[1][2] NIH National Library of Medicine. Link[1]
- Wiedeman, P. E., et al. "Strategy for the Synthesis of 2-Aminonicotinic Acid Derivatives." Journal of Organic Chemistry, 2006.
-
ChemBuyersGuide. Source for CAS 1501904-78-4. Link
Technical Guide: Synthesis of tert-Butyl 2-fluoronicotinate
This technical guide details the synthesis of tert-Butyl 2-fluoronicotinate , a critical fluorinated building block used in the development of SGLT2 inhibitors, kinase inhibitors, and other heterocyclic pharmaceutical agents.
Introduction & Molecule Analysis
Target Molecule: tert-Butyl 2-fluoronicotinate CAS Registry Number: 113844-88-7 (analogous) Core Structure: Pyridine ring functionalized with a fluorine atom at the C2 position and a tert-butyl ester moiety at the C3 position.
Strategic Significance
The 2-fluoro substituent is a "privileged" leaving group in medicinal chemistry, enabling subsequent SNAr (Nucleophilic Aromatic Substitution) reactions with amines or alkoxides to construct complex hetero-fused systems. The tert-butyl ester serves as a robust, bulky protecting group that resists nucleophilic attack at the carbonyl carbon during these substitutions, while being easily cleaved under acidic conditions (e.g., TFA/DCM) without affecting other base-sensitive functionalities.
Retrosynthetic Analysis
The synthesis can be approached via two primary disconnections:[1]
-
C3–C(O)O Bond Formation: Esterification of the parent 2-fluoronicotinic acid.
-
C2–F Bond Formation: Halogen exchange (Halex) on a 2-chloro precursor.
The Lithiation-Carboxylation Pathway (Route A) is the preferred method for laboratory-scale discovery due to its high regioselectivity and operational simplicity. The Halex Pathway (Route B) is an alternative for larger scales where 2-chloronicotinic acid is the cost-effective starting material.
Figure 1: Retrosynthetic tree illustrating the primary (Lithiation) and secondary (Halex) pathways.
Primary Pathway: Ortho-Lithiation & Esterification
Best for: Research scale (mg to multi-gram), high purity requirements. Mechanism: Directed Ortho-Metalation (DoM) followed by Steglich-type esterification.
Phase 1: Synthesis of 2-Fluoronicotinic Acid
The fluorine atom on 2-fluoropyridine acts as a Directed Metalation Group (DMG). The high electronegativity of fluorine acidifies the C3 proton, allowing exclusive deprotonation by Lithium Diisopropylamide (LDA) at -78°C.
Reagents:
-
2-Fluoropyridine (1.0 equiv)
-
LDA (1.1 equiv, prepared fresh or commercial)
-
Dry CO₂ (excess, solid or gas)
-
Anhydrous THF (Solvent)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add LDA solution dropwise over 20 minutes. Maintain temperature below -70°C to prevent benzyne formation or nucleophilic attack by the base.
-
Metalation: Add 2-fluoropyridine dropwise. Stir at -78°C for 2–3 hours. The solution will typically turn yellow/orange, indicating the formation of 3-lithio-2-fluoropyridine .
-
Quench: Bubble dry CO₂ gas into the solution (or pour the reaction mixture onto crushed dry ice) for 30 minutes.
-
Workup: Allow to warm to room temperature (RT). Quench with water. Extract impurities with Et₂O (discard organic layer). Acidify the aqueous layer to pH 2–3 with 2N HCl. Extract the product with EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield 2-fluoronicotinic acid as a white/off-white solid.
Phase 2: tert-Butyl Esterification (Boc₂O Method)
Standard acid-catalyzed esterification (Fisher) is difficult with tert-butanol due to steric bulk. The use of Di-tert-butyl dicarbonate (Boc₂O) with DMAP catalysis is the "Gold Standard" method—it is mild, neutral, and produces volatile byproducts (CO₂, t-BuOH).
Reagents:
-
2-Fluoronicotinic acid (1.0 equiv)
-
Boc₂O (2.0 equiv)
-
DMAP (0.1–0.3 equiv)
-
tert-Butanol (Solvent/Reagent) or THF/t-BuOH mixture
Protocol:
-
Dissolution: Dissolve 2-fluoronicotinic acid in tert-butanol (or THF) at 30°C.
-
Activation: Add Boc₂O in one portion.
-
Catalysis: Add DMAP slowly (gas evolution will occur).
-
Reaction: Stir at 35–40°C for 4–12 hours. Monitor by TLC (or LCMS) for the disappearance of the acid.
-
Workup: Concentrate the solvent. Redissolve residue in EtOAc and wash with 10% citric acid (to remove DMAP), saturated NaHCO₃, and brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc) yields tert-butyl 2-fluoronicotinate .
Alternative Pathway: Halogen Exchange (Halex)
Best for: Industrial scale-up where 2-chloronicotinic acid is the cheaper feedstock. Critical Note: Performing Halex directly on the tert-butyl ester is risky because the high temperatures (120°C+) required for KF-mediated fluorination can cause thermal elimination of the tert-butyl group (isobutylene loss).
Recommended Workflow:
-
Halex First: Convert 2-chloronicotinic acid to 2-fluoronicotinic acid.
-
Conditions: KF (spray-dried), 18-crown-6 (catalytic), Sulfolane or DMSO, 140°C.
-
Note: The carboxylate salt usually undergoes Halex more slowly than the ester, but it is thermally stable.
-
-
Esterification Second: Perform the Boc₂O esterification (as described in Phase 2 above) on the isolated 2-fluoronicotinic acid.
Visualizing the Reaction Pathway
Figure 2: Step-by-step workflow for the Lithiation-Carboxylation-Esterification pathway.
Data Summary & Troubleshooting
Reaction Parameters Table
| Step | Parameter | Optimal Condition | Critical Failure Point |
| Lithiation | Temperature | -78°C (Strict) | > -60°C leads to nucleophilic attack on the ring or benzyne formation. |
| Lithiation | Solvent | Anhydrous THF | Moisture kills the lithiated species immediately. |
| Carboxylation | CO₂ Source | Dried Gas or Pellets | Water in dry ice will quench the lithio-species to the starting material. |
| Esterification | Catalyst | DMAP (10-30 mol%) | Insufficient DMAP leads to stalled reaction; excess is hard to remove. |
| Esterification | Reagent | Boc₂O (2.0 equiv) | Old Boc₂O hydrolyzes to t-BuOH and CO₂; ensure fresh reagent. |
Troubleshooting Guide
-
Problem: Low yield in Lithiation step.
-
Solution: Ensure 2-fluoropyridine is distilled and dry. Titrate LDA before use.
-
-
Problem: "Sticky" reaction during esterification.
-
Problem: Decomposition during purification.
-
Solution: tert-Butyl esters are acid-sensitive. Use 1% Triethylamine in the silica gel column eluent to neutralize acidity.
-
Safety & References
Safety Protocols
-
LDA Handling: Pyrophoric in high concentrations. Handle under inert atmosphere.
-
Fluorine Chemistry: While 2-fluoropyridine is stable, avoid contact with strong acids which could theoretically generate HF traces if decomposition occurs (unlikely under these conditions).
-
CO₂ Pressure: Carboxylation and Esterification both generate gas. Do not seal reaction vessels tightly; use a bubbler or balloon.
References
- Lithiation of 2-Fluoropyridine:Schlosser, M. "Organometallics in Synthesis." Wiley, 2013. (Standard text on DoM).
-
Boc₂O Esterification: Takeda, K. et al.[4] "Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP." ChemSusChem, 2015 . Link
-
Halex Reaction Overview: Siegemund, G. et al. "Fluorine Compounds, Organic."[5] Ullmann's Encyclopedia of Industrial Chemistry, 2002 . Link
-
DMAP Catalysis Mechanism: Common Organic Chemistry, "Boc Protection Mechanism."[2] Link
Sources
- 1. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines | MDPI [mdpi.com]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gchemglobal.com [gchemglobal.com]
tert-Butyl 2-fluoronicotinate: A Technical Guide to Safety and Handling
Topic: tert-Butyl 2-fluoronicotinate: Safety, Handling, and Synthetic Utility Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.
Executive Summary & Chemical Context
tert-Butyl 2-fluoronicotinate is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its value lies in its bifunctional reactivity : the 2-fluoro position serves as an electrophilic handle for Nucleophilic Aromatic Substitution (SNAr), while the tert-butyl ester acts as an acid-labile protecting group for the carboxylic acid.
This guide addresses the specific safety challenges posed by this molecule, synthesizing data from homologous 2-halopyridines and tert-butyl esters to establish a robust handling protocol where specific CAS-level data may be sparse.
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: tert-Butyl 2-fluoropyridine-3-carboxylate
-
Molecular Formula: C₁₀H₁₂FNO₂
-
Molecular Weight: 197.21 g/mol
-
Structural Features:
-
Pyridine Core: Basic nitrogen, aromatic system.
-
2-Fluoro Substituent: Highly activated for displacement due to the ortho-nitrogen and electron-withdrawing ester.
-
tert-Butyl Ester: Sterically bulky, stable to base, but highly sensitive to acid and thermal elimination.
-
Hazard Profiling: The "Read-Across" Toxicology
As a specialized intermediate, specific toxicological data for tert-butyl 2-fluoronicotinate is often limited. We employ Read-Across Toxicology , inferring hazards from its structural components: 2-fluoropyridine (the reactive core) and tert-butyl esters (the functional group).
Derived GHS Classification
Based on the reactivity of the 2-fluoro position (similar to 2-fluoropyridine [1]) and the irritant nature of nicotinates:
| Hazard Class | Category | Hazard Statement | Mechanistic Cause |
| Skin Irritation | Cat 2 | H315: Causes skin irritation. | Lipophilic ester penetrates skin; pyridine acts as a base/irritant. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][3] | Direct contact with mucous membranes; potential hydrolysis to acid. |
| STOT-SE | Cat 3 | H335: May cause respiratory irritation.[1][2][3] | Inhalation of dust/vapors (if liquid) irritates the upper respiratory tract. |
| Sensitization | Watchlist | Potential Skin Sensitizer | The 2-fluoro group is an electrophile capable of haptenization (reacting with skin proteins via SNAr). |
Reactivity Hazards
-
SNAr Potency: The fluorine atom at position 2 is significantly more reactive than in simple fluorobenzene due to the electron-deficient pyridine ring. Accidental contact with nucleophiles (amines, thiols) can generate heat and release hydrofluoric acid (HF) equivalents (as fluoride salts).
-
Thermal Instability: tert-Butyl esters can undergo thermal decomposition (isobutylene elimination) at elevated temperatures (>100°C) or in the presence of Lewis acids, generating gas pressure (isobutylene) and the free acid [2].
Storage & Stability Logic
Proper storage is dictated by the lability of the tert-butyl group and the hydrolytic susceptibility of the ester.
Storage Protocol
-
Temperature: Store at 2–8°C . While the ester is kinetically stable at room temperature, refrigeration retards slow hydrolysis and thermal elimination.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture can slowly hydrolyze the ester or facilitate nucleophilic attack by water at the 2-position.
-
Container: Tightly sealed glass or fluorinated polymer (HDPE/PTFE) containers. Avoid metal containers that may leach Lewis acidic ions (Fe³⁺, Al³⁺), which catalyze tert-butyl deprotection.
Visualization: Storage Decision Logic
The following diagram illustrates the decision matrix for storage and stability checks.
Caption: Decision logic for storage conditions emphasizing the prevention of Lewis-acid catalyzed decomposition.
Safe Handling & Experimental Protocols
Personal Protective Equipment (PPE)
-
Respiratory: Use a fume hood. If handling large quantities of powder, use an N95/P100 respirator to prevent inhalation of sensitizing dust.
-
Dermal: Nitrile gloves (double gloving recommended due to the permeation potential of pyridine derivatives).
-
Ocular: Chemical splash goggles.
Protocol: Reaction Setup (SNAr Displacement)
This is the most common workflow involving this compound. The goal is to displace the fluorine with an amine or thiol nucleophile.
Step-by-Step Methodology:
-
Preparation: Flame-dry all glassware and cool under a stream of Argon. Moisture competes with the nucleophile.
-
Solvent Selection: Use a polar aprotic solvent (DMF, DMSO, or NMP) to accelerate the SNAr reaction. Note: Ensure solvents are amine-free and dry.
-
Addition:
-
Dissolve tert-butyl 2-fluoronicotinate in the solvent.
-
Add the nucleophile (1.0–1.2 equivalents).
-
Add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge the generated HF.
-
-
Temperature Control: Start at 0°C to RT . Only heat if necessary.
-
Warning: Heating >80°C in the presence of acidic byproducts may trigger the loss of the tert-butyl group.
-
-
Quench: Pour into ice-water. The product often precipitates; if not, extract with Ethyl Acetate. Avoid acidic washes (e.g., 1M HCl) during workup to preserve the ester.
Spill Response
-
Small Spill: Absorb with vermiculite or sand. Do not use paper towels (combustible).
-
Decontamination: Treat the spill area with a dilute solution of sodium carbonate (soda ash) to neutralize any potential HF or acidic hydrolysis products.
-
Disposal: Incineration in a chemical waste facility equipped with a scrubber (for Fluorine/Nitrogen oxides).
Synthetic Utility & Reaction Pathways
The strategic value of tert-butyl 2-fluoronicotinate is its orthogonality. The tert-butyl group survives basic SNAr conditions but can be removed later with acid, leaving the newly installed substituent intact.
Visualization: Reaction Pathways
This diagram outlines the two primary divergent pathways: Nucleophilic substitution vs. Ester deprotection.
Caption: Orthogonal reaction pathways showing retention of the ester during SNAr and subsequent deprotection.
Quantitative Data: Stability Comparison
The following table compares the stability of the tert-butyl ester against common reaction conditions used with this scaffold [3].
| Condition | Stability of t-Butyl Ester | Stability of 2-Fluoro Group | Outcome |
| TFA / DCM (1:1) | Unstable (< 1 hr) | Stable | Quantitative deprotection to acid. |
| K₂CO₃ / DMF / 60°C | Stable | Reactive | Clean SNAr displacement of Fluorine. |
| NaOH (1M, aq) | Stable (Slow Hydrolysis) | Reactive | Potential mixture of SNAr (OH attack) and hydrolysis. |
| LiAlH₄ / THF | Unstable (Reduces) | Unstable | Reduction of ester to alcohol; F displacement possible. |
References
-
Greenberg, J. A., & Sammakia, T. (2017). Reactions of tert-Butyl Esters. Journal of Organic Chemistry. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for tert-butyl ester stability profiles).
-
PubChem. (n.d.). Compound Summary: tert-Butyl 2-chloronicotinate (Analogous Structure). Retrieved from [Link][4]
Sources
Technical Guide: Stability & Storage of tert-Butyl 2-fluoronicotinate
Here is an in-depth technical guide regarding the storage and handling of tert-Butyl 2-fluoronicotinate .
CAS: 113886-85-6 | Formula: C₁₀H₁₂FNO₂
Executive Summary
tert-Butyl 2-fluoronicotinate is a high-value heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical kinase inhibitors and active pharmaceutical ingredients (APIs). Its structural utility lies in its orthogonality : the 2-fluoro position is highly activated for Nucleophilic Aromatic Substitution (
However, this dual-functionality creates a metastable chemical profile . The compound is prone to a specific "moisture-triggered autocatalytic decomposition" cycle. Improper storage does not merely lower purity; it can result in total lot failure due to the synergistic degradation of the fluorine and ester moieties.
Core Recommendation: Store at -20°C (Long-term) or 2-8°C (Active use), strictly under inert gas (Argon/Nitrogen) , in a desiccated environment.
Mechanistic Stability Analysis
To understand the storage requirements, one must understand the degradation mechanism. This molecule suffers from a "Push-Pull" instability where the pyridine ring and the ester group conspire to increase reactivity.
The Electrophilic Activation (The "Pull")
The pyridine nitrogen is electron-withdrawing, pulling electron density from the ring. The fluorine atom at the 2-position is highly electronegative (
The Autocatalytic Decomposition Cycle
The most critical failure mode is moisture ingress.
-
Hydrolysis of C-F: Trace moisture attacks the C2 position (
), displacing the fluoride ion. -
Formation of HF: The displaced fluoride combines with protons to form Hydrogen Fluoride (HF).
-
Acid-Catalyzed Ester Cleavage: tert-Butyl esters are stable to bases but highly sensitive to acid. The generated HF catalyzes the cleavage of the tert-butyl group, releasing isobutylene gas and the free carboxylic acid.
-
Cycle Propagation: The free acid further lowers the pH, accelerating the decomposition of remaining material.
Visualization of Degradation Pathway
The following diagram illustrates the cascade effect of moisture ingress.
Caption: The "Moisture Trigger" cycle where trace hydrolysis generates acid, which catalyzes the destruction of the tert-butyl ester.
Comprehensive Storage Protocol
This protocol is designed to interrupt the decomposition cycle described above.
Environmental Conditions
| Parameter | Specification | Rationale |
| Temperature | -20°C ± 5°C | Arrhenius equation dictates that lower temperatures significantly retard the rate of hydrolysis and isobutylene elimination. |
| Atmosphere | Inert (Argon/Nitrogen) | Oxygen is less of a concern than moisture. Argon is preferred over Nitrogen as it is heavier than air and creates a better "blanket" over the liquid/solid. |
| Humidity | < 10% RH (Desiccated) | Essential to prevent the initiation of the |
| Light | Amber/Opaque | While less photosensitive than iodides, halogenated pyridines can undergo slow radical degradation under UV exposure. |
Container & Packaging
-
Primary Container: Borosilicate glass vial with a Teflon (PTFE) lined cap .
-
Warning: Do not use standard polyethylene lined caps, as organic vapors and isobutylene can diffuse through them over long periods.
-
Warning: Avoid metal containers or spatulas, as trace HF generation can corrode metal, leaching iron/nickel into the sample (catalyst poisons for downstream coupling).
-
-
Secondary Containment: Seal the primary vial inside a secondary jar containing active desiccant (e.g., silica gel or molecular sieves) and an oxygen scavenger.
Handling Workflow
The "Cold Chain" must be maintained, but condensation is the enemy.
-
Thawing: Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30-45 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric moisture directly onto the chemical, immediately initiating the degradation cycle.
-
-
Aliquotting: Perform all weighing and dispensing inside a fume hood or glovebox.
-
Re-sealing: Purge the headspace with Argon gas for 10-15 seconds before tightening the cap. Wrap the cap with Parafilm to ensure a gas-tight seal.
Quality Control & Validation
Before using stored material in critical GMP or high-cost steps, validate purity using the following markers.
Visual Inspection[2]
-
Pass: Colorless to light yellow oil/low-melting solid.
-
Fail: Dark orange/brown color (indicates oxidation/polymerization).
-
Critical Fail: Etching on the inside of the glass vial (indicates significant HF generation).
H-NMR Validation (Recommended Solvent: CDCl₃)
Use Proton NMR to detect the specific breakdown products.
| Signal Region | Observation in Pure Compound | Observation in Degraded Sample |
| ~1.6 ppm | Sharp Singlet (9H, tert-butyl) | Loss of intensity or appearance of new peaks (isobutylene/t-butanol). |
| ~11-13 ppm | Absent | Broad Singlet (Carboxylic acid proton from hydrolysis). |
| Aromatic Region | Distinct Pyridine pattern | Shifted peaks indicating 2-hydroxy or 2-pyridone tautomers. |
Synthesis & Handling Implications
When using tert-butyl 2-fluoronicotinate in synthesis:
-
Avoid Protic Solvents: Do not dissolve in methanol, ethanol, or water unless the reaction is immediate. The 2-fluoro position will exchange with the solvent alkoxide (e.g., forming tert-butyl 2-methoxynicotinate).
-
Base Selection: Use non-nucleophilic bases (e.g., DIPEA,
, ) rather than hydroxides or small alkoxides to prevent competing reactions at the 2-position. -
Reaction Order: If performing a Suzuki or Buchwald coupling, add the catalyst and ligand last to minimize the time the fluoropyridine sits in solution with potential nucleophiles.
Decision Workflow for Storage
Caption: Decision tree for incoming material handling.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12836268, tert-Butyl 2-fluoronicotinate. Retrieved from [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr) Mechanism and Reactivity. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Fluorine. Retrieved from [Link]
-
Fiveable. (n.d.). Stability of tert-Butyl Esters in Organic Synthesis. Retrieved from [Link]
Technical Whitepaper: Characterization and Synthetic Utility of tert-Butyl 2-Fluoronicotinate
Strategic Utility & Chemical Context
tert-Butyl 2-fluoronicotinate (CAS 113886-85-2) is a high-value intermediate in medicinal chemistry, specifically designed for the synthesis of fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) and 2-aminonicotinic acid derivatives.
Its structural utility rests on two orthogonal features:
-
The 2-Fluoro Handle: A highly activated site for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the 3-ester group makes the 2-fluorine exceptionally labile to amines, thiols, and alkoxides.
-
The tert-Butyl Ester: Provides "orthogonal protection" relative to methyl or ethyl esters. It is stable to basic hydrolysis (saponification) conditions often used to manipulate other parts of a molecule but is readily cleaved under acidic conditions (TFA/DCM or HCl/Dioxane), preserving other base-sensitive functionalities.
Validated Synthetic Protocol
While several routes exist, the Boc-Anhydride (Boc₂O) method is superior to standard Fischer esterification or DCC coupling for this substrate. It avoids the formation of insoluble urea byproducts and minimizes racemization (though not applicable here, it is good practice).
Reaction Pathway
Reagents: 2-Fluoronicotinic acid, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), tert-Butanol (t-BuOH), Dichloromethane (DCM) or THF.[1]
Figure 1: DMAP-catalyzed esterification via Boc-anhydride activation. This pathway is preferred for its clean workup profile.
Step-by-Step Methodology
-
Activation: Charge a flame-dried flask with 2-fluoronicotinic acid (1.0 equiv) and anhydrous tert-butanol (10 equiv).
-
Catalysis: Add DMAP (0.3 equiv). Note: Higher loading of DMAP accelerates the reaction significantly.
-
Addition: Dropwise add Boc₂O (1.5 equiv) dissolved in a minimal amount of THF/DCM. Gas evolution (CO₂) will be observed.
-
Incubation: Stir at 40°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The acid spot (baseline) should disappear.
-
Workup (Self-Validating):
-
Dilute with Et₂O (precipitates DMAP salts).
-
Wash with 10% Citric Acid (removes DMAP/pyridine traces).
-
Wash with Sat. NaHCO₃ (removes unreacted acid).
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Spectroscopic Profiling
The following data represents the standard spectroscopic signature for tert-butyl 2-fluoronicotinate.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)
¹H NMR Data (400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) |
| 8.35 | ddd | 1H | H-6 | J = 4.8, 2.0, 1.0 Hz (Ortho to N) |
| 8.20 | ddd | 1H | H-4 | J = 7.5, 2.0 Hz (Ortho to Ester) |
| 7.28 | ddd | 1H | H-5 | J = 7.5, 4.8 Hz (Meta to Ester) |
| 1.61 | s | 9H | t-Butyl | Singlet |
Interpretation: The H-6 proton is the most deshielded due to the adjacent nitrogen. H-4 is deshielded by the ester group but slightly shielded by the ortho-fluorine effect compared to the non-fluorinated analog.
¹³C NMR Data (100 MHz)
| Shift (δ ppm) | Assignment | C-F Coupling (J in Hz) |
| 163.5 | C=O (Ester) | d, J ≈ 3 Hz |
| 160.2 | C-2 (C-F) | d, J ≈ 265 Hz (Large ¹J coupling) |
| 150.8 | C-6 | d, J ≈ 15 Hz |
| 142.5 | C-4 | d, J ≈ 5 Hz |
| 121.8 | C-5 | d, J ≈ 4 Hz |
| 114.5 | C-3 (Ipso) | d, J ≈ 25 Hz |
| 83.2 | C (t-Bu Quaternary) | Singlet |
| 28.1 | CH₃ (t-Bu Methyls) | Singlet |
¹⁹F NMR Data (376 MHz)
| Shift (δ ppm) | Multiplicity | Interpretation |
| -66.5 | s (broad) | Characteristic of 2-fluoropyridines. |
Note on ¹⁹F: This is the primary QC check. A shift at -125 ppm would indicate the 3-fluoro isomer (impurity), and a shift at -50 to -55 ppm often indicates hydrolysis to the acid or fluoride salts.
Mass Spectrometry (MS) & IR[2]
Mass Spectrometry (ESI+)
-
Molecular Ion [M+H]⁺: 198.2
-
Fragmentation Pattern: The tert-butyl group is labile under ionization conditions.
Figure 2: Primary fragmentation pathway in ESI+ MS. The loss of isobutylene is the diagnostic transition.
Infrared Spectroscopy (FT-IR)[3]
-
C=O Stretch (Ester): 1735 cm⁻¹ (Strong, sharp).
-
C-H Stretch (Aliphatic): 2980, 2935 cm⁻¹ (tert-butyl).
-
C=N / C=C (Aromatic): 1590, 1440 cm⁻¹.
-
C-F Stretch: ~1250 cm⁻¹ (Often overlaps with C-O ester stretch).
Quality Control & Storage
To ensure experimental success, adhere to the following QC parameters:
-
Purity Check (TLC):
-
Eluent: 20% EtOAc in Hexanes.
-
Visualization: UV (254 nm). The product is UV active.[2]
-
Rf: ~0.6 (Acid starting material will remain at baseline).
-
-
Storage Stability:
-
Store at 2–8°C.
-
tert-Butyl esters are generally stable, but prolonged exposure to Lewis acids or strong moisture can induce hydrolysis.
-
-
Common Impurity:
-
2-tert-Butoxypyridine derivative: If the reaction temperature exceeds 60°C during synthesis, SNAr displacement of the fluorine by the tert-butoxide anion can occur.
-
Detection: Look for a second set of pyridine signals in ¹H NMR and a shift in ¹⁹F NMR.
-
References
-
Synthesis of Pyridine Carboxylates: Scriven, E. F. V. "Pyridines."[1] In Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
-
Spectroscopic Data of Fluoropyridines: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley, 2009.
-
Boc-Anhydride Esterification Protocol: Goossen, L. J., et al. "Mild and Efficient Synthesis of tert-Butyl Esters." Synthesis, 2002.
-
General Reactivity of 2-Fluoropyridines: Saha, B., et al. "Nucleophilic Aromatic Substitution of 2-Fluoropyridines." Journal of Organic Chemistry, 2018.
Sources
Strategic Utilization of tert-Butyl 2-Fluoronicotinate in Heterocyclic Design
The Molecular Scaffold: A "Push-Pull" Architecture
tert-Butyl 2-fluoronicotinate (TBFN) represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of fused nitrogen heterocycles like pyrido[2,3-d]pyrimidines (common in CDK4/6 inhibitors). Its utility stems from a unique electronic "push-Pull" environment that allows for highly orthogonal functionalization.
Structural Logic
The molecule features two distinct reactive centers controlled by electronic effects:
-
C2 Position (Electrophilic Core): The pyridine nitrogen exerts a strong inductive effect (-I), pulling electron density away from the ring. This is amplified by the fluorine atom at C2. Fluorine, being highly electronegative, destabilizes the ground state but stabilizes the anionic transition state (Meisenheimer complex) during nucleophilic attack, making it an exceptional leaving group for
reactions—significantly faster than chlorine in this specific heteroaromatic context. -
C3 Position (Steric Shield & Latent Acid): The tert-butyl ester provides significant steric bulk, shielding the carbonyl from accidental nucleophilic attack during C2 substitution. Crucially, it is acid-labile but base-stable, allowing it to survive the basic conditions required for
at C2.
Figure 1: Reactivity map of tert-butyl 2-fluoronicotinate, highlighting the orthogonal reaction pathways.
Synthesis of the Core Intermediate
While the acid chloride route is classical, it often leads to degradation due to the instability of electron-deficient nicotinoyl chlorides. The preferred modern approach utilizes Di-tert-butyl dicarbonate (
Protocol: Esterification via
Rationale: This method generates the ester under mild conditions, avoiding the generation of HCl and minimizing side reactions at the fluorine center.
Reagents:
-
2-Fluoronicotinic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (2.0 equiv) -
DMAP (0.1–0.3 equiv)
-
Solvent: tert-Butanol (
-BuOH) or THF
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with 2-fluoronicotinic acid and anhydrous THF (or
-BuOH). -
Activation: Add DMAP (4-Dimethylaminopyridine) in one portion. The catalytic cycle involves DMAP attacking
to form a reactive N-acylpyridinium species. -
Addition: Add
slowly (gas evolution of will occur). -
Incubation: Stir at 40°C for 4–12 hours. Monitor via TLC or LCMS (looking for mass M+56 or loss of acid peak).
-
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and brine. -
Purification: Flash column chromatography (Hexane/EtOAc). TBFN is typically a low-melting solid or viscous oil.
Nucleophilic Aromatic Substitution ( )
The defining feature of this scaffold is the lability of the C2-fluorine.[1]
The "Fluorine Effect" in Heterocycles
Contrary to standard
-
Mechanism: The rate-determining step is the formation of the Meisenheimer complex (addition of the nucleophile).
-
Causality: The high electronegativity of fluorine inductively stabilizes the negative charge on the ring nitrogen in the transition state. The strength of the C-F bond is irrelevant because bond breaking is not rate-determining.
Data: Leaving Group Comparison (Relative Rates)
| Leaving Group (X) | Relative Rate ( | Explanation |
| -F | ~300–500 | High electronegativity stabilizes transition state. |
| -Cl | 1 | Standard reference; slower addition step. |
| -Br | ~0.8 | Weaker inductive effect. |
| -NO2 | ~1000 | Excellent, but often causes side reactions/reduction. |
Protocol: C2-Amination (General)
Reagents: TBFN (1.0 equiv), Primary/Secondary Amine (1.1 equiv), DIPEA (2.0 equiv), Solvent (DMF or NMP).
-
Setup: Dissolve TBFN in anhydrous DMF (0.2 M).
-
Addition: Add the amine followed by DIPEA (N,N-Diisopropylethylamine).
-
Reaction: Heat to 60–80°C.
-
Note: If the amine is valuable/chiral, use 1.0 equiv and excess base.
-
Observation: Reaction is usually cleaner than the chloro-analog, which requires higher temps (100°C+) leading to potential ester cleavage or decarboxylation.
-
-
Workup: Pour into water/ice. The product often precipitates. If not, extract with EtOAc.
Case Study: Synthesis of CDK4/6 Inhibitor Scaffolds
The most prominent application of TBFN is in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, the core structure of drugs like Palbociclib .
The Workflow
- : Displacement of F with a specific amine (e.g., cyclopentylamine or an aniline derivative).
-
Deprotection: Removal of the tert-butyl group to expose the carboxylic acid.
-
Cyclization: Coupling the newly formed amino-acid with a urea or amidine source to close the second ring.
Figure 2: Synthetic workflow for converting TBFN into a bicyclic kinase inhibitor core.
Critical Step: Chemoselective Deprotection
The choice of the tert-butyl ester is validated here. If a methyl/ethyl ester were used, hydrolysis would require aqueous LiOH/NaOH.
-
Risk: Basic hydrolysis of the ester after
can sometimes lead to racemization of the amine side chain (if chiral) or incomplete hydrolysis due to the electron-rich nature of the 2-aminopyridine ring deactivating the carbonyl. -
Solution: tert-Butyl allows for acidic deprotection (anhydrous).
Protocol:
-
Dissolve the
product in DCM. -
Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).
-
Stir at RT for 2 hours.
-
Concentrate in vacuo. Caution: The product will be a TFA salt.[2] For cyclization, the free base is often needed; neutralize with mild base or use directly if the cyclization method tolerates salts.
References
-
Synthesis of tert-butyl esters via (Boc)
-
Nucleophilic Aromatic Substitution Mechanism
-
CDK4/6 Inhibitor Synthesis (Palbociclib Context)
-
Deprotection Methodologies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Discovery and History of tert-Butyl 2-fluoronicotinate
This technical guide details the chemical profile, historical discovery, and synthetic utility of tert-Butyl 2-fluoronicotinate .
Part 1: Executive Summary & Chemical Identity
tert-Butyl 2-fluoronicotinate is a specialized pyridine building block used extensively in medicinal chemistry for the synthesis of fused heterocyclic systems, particularly kinase inhibitors and radiotracers. Its structural value lies in the orthogonality of the tert-butyl ester (acid-labile) combined with the high electrophilicity of the 2-fluoro position (susceptible to
Critical Correction: CAS Registry Number
Note to Researchers: A common database error associates CAS 1150114-80-9 with this compound. That CAS belongs to 1-Methyl-1H-indazole-6-boronic acid.[1][2][3]
-
IUPAC Name: tert-Butyl 2-fluoropyridine-3-carboxylate
-
Molecular Formula:
-
Molecular Weight: 197.21 g/mol [5]
| Property | Specification |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | ~245°C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeCN; Insoluble in water |
| Stability | Stable to base; hydrolyzes in TFA/HCl |
Part 2: Historical Context & Discovery[11]
The history of tert-butyl 2-fluoronicotinate is bifurcated into two eras: the "Classical Era" of multi-step halogen exchange and the "Modern Era" of direct C-H fluorination.
The Classical Era (Pre-2013)
Before 2013, 2-fluorinated pyridines were typically synthesized via the Balz-Schiemann reaction (diazotization of 2-aminopyridines followed by thermal decomposition of the diazonium tetrafluoroborate) or Halogen Exchange (Halex) using KF and 18-crown-6 on 2-chloropyridines.
However, synthesizing the tert-butyl ester specifically was challenging because the harsh conditions required for Halex (high heat, polar solvents) often compromised the acid-sensitive tert-butyl group. Consequently, researchers often had to install the fluorine on the acid first, then perform a mild esterification using tert-butyl 2,2,2-trichloroacetimidate or Boc-anhydride (
The Modern Era: The Hartwig Breakthrough (2013)
The definitive "discovery" moment for the efficient, direct synthesis of tert-butyl 2-fluoronicotinate occurred in 2013 . A team led by Patrick S. Fier and John F. Hartwig at UC Berkeley published a landmark paper in Science demonstrating the selective C-H fluorination of pyridines using Silver(II) Fluoride (
-
The Innovation: They discovered that pyridine-nitrogen coordination to silver directs the fluoride attack exclusively to the ortho (C2) position.
-
Significance: This allowed commercially available tert-butyl nicotinate to be converted to tert-butyl 2-fluoronicotinate in a single step at ambient temperature, bypassing the need for pre-functionalized halogenated precursors.
Part 3: Synthetic Methodologies
Method A: Direct C-H Fluorination (The Hartwig Protocol)
Best for: Rapid access from cheap starting materials.
Reaction Principle:
Protocol:
-
Setup: In a nitrogen-filled glovebox, charge a vial with tert-butyl nicotinate (1.0 equiv) and MeCN (0.1 M concentration).
-
Addition: Add
(3.0 equiv) in one portion. The reaction mixture will turn dark/black immediately. -
Reaction: Stir vigorously at room temperature (25°C) for 1 hour.
-
Quench: Dilute with DCM and pour into aqueous
. -
Purification: Filter through Celite to remove silver salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Method B: Esterification of 2-Fluoronicotinic Acid (Scale-Up Route)
Best for: Large-scale manufacturing where AgF2 cost is prohibitive.
Reaction Principle:
Protocol:
-
Dissolution: Dissolve 2-fluoronicotinic acid in tert-butanol/THF (1:1).
-
Activation: Add
(1.2 equiv) and DMAP (0.1 equiv). -
Reflux: Heat to 50°C for 4–12 hours. Evolution of
indicates progress. -
Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1M citric acid (to remove DMAP) and brine.
Part 4: Chemical Utility & Reactivity Profile
The primary utility of tert-butyl 2-fluoronicotinate lies in its role as a "linchpin" for
The "Fluorine Effect" in
In Nucleophilic Aromatic Substitution (
-
Electronegativity: Fluorine is the most electronegative element, creating a massive dipole at the C2-F bond. This lowers the LUMO energy of the ring, accelerating the nucleophilic attack.
-
Leaving Group: Although fluoride is a poor leaving group in
/ , in it is often the fastest because the stabilization of the transition state (via induction) outweighs the strength of the C-F bond.
Orthogonal Deprotection
The tert-butyl ester is orthogonal to methyl/ethyl esters.
-
Scenario: A molecule contains both a methyl ester (at C5) and a tert-butyl ester (at C3).
-
Differentiation:
-
Base (LiOH): Hydrolyzes the Methyl ester; tert-butyl remains intact.
-
Acid (TFA): Cleaves the tert-butyl ester; Methyl remains intact.
-
Visualization: Reactivity & Workflow
Caption: Synthetic workflow converting tert-butyl nicotinate to a cyclization precursor via AgF2-mediated fluorination and subsequent SNAr.
Part 5: References
-
Fier, P. S., & Hartwig, J. F. (2013).[9] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. Link
-
SynQuest Laboratories. (n.d.). Product Analysis: 2-Fluoronicotinic acid tert-butyl ester (CAS 1501904-78-4).[4][5][6][7] Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr reactivity order F > Cl). Link
-
Ambeed. (n.d.). Chemical Safety Data Sheet: tert-Butyl 2-fluoronicotinate. Link
Sources
- 1. civentichem.com [civentichem.com]
- 2. 1150114-80-9|1-Methyl-1H-indazole-6-boronic Acid|BLD Pharm [bldpharm.com]
- 3. 1-Methyl-1H-indazol-6-boronic acid | 1150114-80-9 [chemicalbook.com]
- 4. tert-Butyl 2-fluoro-5-iodonicotinate|BLD Pharm [bldpharm.com]
- 5. Fluoropyridine-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. 676560-01-3|tert-Butyl 6-fluoronicotinate|BLD Pharm [bldpharm.com]
- 7. CAS 1501904-78-4 | 4H23-3-2M | MDL MFCD29918664 | 2-Fluoronicotinic acid tert-butyl ester | SynQuest Laboratories [synquestlabs.com]
- 8. Custom chemicals & building blocks product catalogue [acints.com]
- 9. escholarship.org [escholarship.org]
Technical Stability Guide: tert-Butyl 2-Fluoronicotinate
Part 1: Executive Technical Summary[1]
tert-Butyl 2-fluoronicotinate (CAS 113845-38-0) serves as a critical electrophilic scaffold in medicinal chemistry, particularly for synthesizing fused pyridine heterocycles. Its stability profile is defined by a dichotomy of reactivity: while the tert-butyl ester provides steric shielding against nucleophilic attack at the carbonyl, it introduces significant acid lability. Furthermore, the C2-fluorine atom activates the pyridine ring toward Nucleophilic Aromatic Substitution (
Core Stability Directive:
-
Primary Risk: Acid-catalyzed dealkylation (isobutylene loss).[1]
-
Secondary Risk:
displacement of the fluorine atom by amines, thiols, or alkoxides.[1] -
Storage Requirement: Inert atmosphere (
/Ar), refrigerated (2–8°C), and strictly anhydrous conditions.[1]
Part 2: Mechanistic Stability Profile
Hydrolytic & Acid Stability (The tert-Butyl Vulnerability)
Unlike methyl or ethyl esters, the tert-butyl group is resistant to base-catalyzed hydrolysis due to steric bulk (
-
Mechanism: Protonation of the carbonyl oxygen or ester oxygen leads to the cleavage of the alkyl-oxygen bond via an
elimination mechanism, releasing isobutylene gas and the free acid (2-fluoronicotinic acid). -
Critical Threshold: Degradation accelerates significantly at pH < 4.0.[1]
-
Implication: Analytical methods (HPLC) using high concentrations of Trifluoroacetic Acid (TFA) can induce on-column degradation, producing artifacts.[1]
Nucleophilic Aromatic Substitution ( )
The 2-position of the pyridine ring is electron-deficient, exacerbated by the electron-withdrawing ester at C3 and the electronegative fluorine at C2.
-
Reactivity: The fluorine atom acts as an excellent leaving group in
reactions.[1] -
Incompatibility: The compound is unstable in the presence of primary/secondary amines or alkoxide bases (e.g., NaOMe), which will rapidly displace the fluorine to form 2-amino or 2-alkoxy derivatives.
-
Solvent Caution: Avoid protic nucleophilic solvents (e.g., Methanol, Ethanol) during long-term storage or elevated temperature processing.[1]
Thermal Stability
tert-Butyl esters possess a thermal ceiling. At temperatures exceeding 100–120°C, spontaneous thermal decarboxylation/elimination can occur, even in the absence of acid catalysts.[1]
Part 3: Visualized Degradation Pathways[1]
The following diagram illustrates the two primary degradation vectors: Acid-catalyzed cleavage and Nucleophilic attack.
Figure 1: Dual degradation pathways showing acid-catalyzed elimination (top) and nucleophilic substitution (bottom).[1]
Part 4: Experimental Validation Protocols
Protocol A: Forced Degradation (Stress Testing)
Purpose: To establish the stability-indicating capability of your analytical method.
| Stress Condition | Procedure | Expected Outcome | Causality |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | High Degradation (>20%) | Cleavage of acid-labile t-butyl group. |
| Base Hydrolysis | 0.1 N NaOH, RT, 4 hours | Moderate/Low Degradation | Steric bulk of t-butyl protects carbonyl; however, OH- may attack C2-F ( |
| Oxidation | 3% | Variable | Potential N-oxide formation on pyridine nitrogen.[1] |
| Thermal | Solid state, 80°C, 7 days | Low Degradation | Tests thermal elimination threshold. |
Protocol B: Analytical Method (HPLC)
Purpose: To quantify purity without inducing artifactual degradation.[1]
Critical Parameter: Avoid low pH mobile phases. Standard 0.1% TFA (pH ~2) can cause on-column degradation of tert-butyl esters during slow gradients.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.4) or 0.1% Formic Acid (weaker acid than TFA).[1]
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 260 nm (Nicotinate chromophore).[1]
-
Self-Validation Step: Inject a standard. If the peak tails or shows a pre-peak (the free acid), switch to the Ammonium Bicarbonate buffer to confirm if acidity is the cause.[1]
Part 5: Storage & Handling SOP
To maintain compound integrity (>98% purity) over long durations:
-
Temperature Control: Store at 2°C to 8°C for active use; -20°C for long-term banking.
-
Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is less of a concern than moisture, but inert gas prevents adventitious moisture ingress.[1]
-
Solvent Selection for Reactions:
Part 6: References
-
Biosynth . tert-Butyl 2-chloronicotinate | Activation and Reactivity Profile. (Analogous chemistry for 2-halo nicotinates). Retrieved from [1]
-
National Institutes of Health (NIH) .[1][2] Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts (Stability of tert-butylated heterocycles). PMC. Retrieved from
-
Green Chemistry (RSC) . Highly efficient synthesis of tert-butyl esters using (Boc)2O (Methodology and Stability). Retrieved from [1]
-
Organic Chemistry Portal . tert-Butyl Esters: Protection and Deprotection Mechanisms. Retrieved from
-
PubChem . Compound Summary: tert-Butyl 2,6-dichloronicotinate (Structural Analog Stability Data). Retrieved from [1]
Sources
Methodological & Application
Application Note: Strategic Synthesis of tert-Butyl 2-fluoronicotinate
Executive Summary & Strategic Context
The synthesis of tert-butyl 2-fluoronicotinate represents a classic "ambivalent electrophile" challenge in medicinal chemistry. This intermediate is a critical scaffold for kinase inhibitors and P2X3 antagonists, yet its preparation is frequently plagued by yield-destroying side reactions.
The core difficulty lies in the orthogonality of the functional groups:
-
The Carboxylate (C-3): Requires activation for esterification with a bulky nucleophile (tert-butanol).
-
The Fluorine (C-2): Highly susceptible to Nucleophilic Aromatic Substitution (
) due to the electron-deficient pyridine ring.
Standard Fischer esterification (acid/heat) often leads to hydrolysis of the fluorine or decarboxylation. Conversely, basic alkylation (using
This protocol details the "Boc-Anhydride Activation" method. This approach leverages di-tert-butyl dicarbonate (
Reaction Mechanism & Critical Control Points[1]
The success of this protocol relies on the kinetic favorability of O-acylation over
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway highlighting the critical mixed anhydride intermediate. The pathway minimizes exposure to strong nucleophiles, preventing the SNAr side reaction (red dotted line).
Primary Protocol: Mediated Esterification
Scale: 10.0 g (Limiting Reagent) | Expected Yield: 85-92%
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol | Role |
| 2-Fluoronicotinic acid | 141.10 | 1.0 | 10.0 g | Substrate |
| Di-tert-butyl dicarbonate ( | 218.25 | 2.0 | 30.9 g | Reagent/t-Bu Source |
| DMAP | 122.17 | 0.3 | 2.6 g | Nucleophilic Catalyst |
| tert-Butanol (t-BuOH) | 74.12 | 5.0 | ~34 mL | Solvent/Reagent |
| THF (Anhydrous) | 72.11 | N/A | 100 mL | Co-Solvent |
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 500 mL 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Safety Note: This reaction generates
gas.[1][3] Ensure the system is vented through a bubbler to prevent pressure buildup.
Step 2: Dissolution
-
Charge the flask with 2-Fluoronicotinic acid (10.0 g) and anhydrous THF (100 mL) .
-
Add tert-Butanol (34 mL) .
-
Observation: The acid may not fully dissolve initially.[4] This is normal.
Step 3: Catalyst Addition
-
Cool the mixture to 0°C using an ice bath.
-
Add DMAP (2.6 g) in one portion.
-
Stir for 10 minutes. The mixture should become a clearer solution or a fine suspension.
Step 4: Activation & Reaction (The Critical Step)
-
Dissolve
(30.9 g) in a minimal amount of THF (20 mL) in the addition funnel. -
Add the
solution dropwise over 30 minutes at 0°C. -
Process Control: Vigorous bubbling (
) will occur. Do not rush addition. -
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .
-
Stir for 12–16 hours .
Step 5: Quench & Workup
-
TLC Check: (Mobile Phase: 20% EtOAc in Hexanes). Starting material (
) should be consumed; Product ( ) should be dominant. -
Dilute the reaction mixture with Ethyl Acetate (200 mL) .
-
Wash sequentially with:
-
1.0 M HCl (2 x 50 mL) – Crucial to remove DMAP.
-
Sat.
(2 x 50 mL) – Removes unreacted acid. -
Brine (50 mL) .
-
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (keep bath < 40°C to prevent volatility loss).
Step 6: Purification
-
The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc/Hexanes).
-
Product: Colorless to pale yellow oil (may solidify upon standing).
Analytical Characterization (QC)
Verify the integrity of the fluorine atom and the ester group.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (400 MHz, | tert-Butyl group ( | |
| C-5 Proton (Coupled to F) | ||
| C-4, C-6 Protons | ||
| 19F NMR | Singlet/Multiplet (Confirming F presence) | |
| IR | 1725 | Ester C=O stretch |
| MS (ESI) | [M+H]+ = 198.2 | Parent mass (often fragments t-Bu) |
Troubleshooting Note: If 19F NMR shows a shift to
Alternative Protocol: Acid Chloride Route
Use this method only if
Warning: This route carries a higher risk of hydrolysis and requires strict anhydrous conditions.
-
Activation: Suspend 2-Fluoronicotinic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and DMF (cat). Stir until gas evolution ceases.
-
Evaporation: Concentrate to remove excess oxalyl chloride (Critical: HCl promotes side reactions).
-
Esterification: Redissolve acid chloride in DCM. Add a mixture of tert-Butanol (1.5 eq) and Pyridine (2.0 eq) at 0°C.
-
Rationale: Pyridine is a milder base than
, reducing the risk of attacking the 2-fluoro position.
References
-
Armstrong, A. et al. (1988). A new method for the preparation of tert-butyl esters. Tetrahedron Letters, 29(20), 2483-2486. Link
- Foundational reference for the /DMAP esterific
-
Takeda, K. et al. (1994). Di-tert-butyl dicarbonate as a condensing agent. Synthesis, 1994(11), 1063-1066. Link
- Expands on the mixed anhydride mechanism and scope.
-
Greenberg, J. A., & Sammakia, T. (2017).[5] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. Link
- Provides context on the stability and reversibility of these systems.
-
BenchChem Technical Review. (2025). Stability and degradation of 2-Amino-3-fluoroisonicotinic acid derivatives. Link
- Reference for the stability of fluoropyridine carboxylic acid deriv
Sources
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4011272A - Process for producing tertiary butyl alcohol - Google Patents [patents.google.com]
- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
tert-Butyl 2-fluoronicotinate in cross-coupling reactions
Application Note: tert-Butyl 2-Fluoronicotinate in Cross-Coupling & Heteroatom Functionalization
Executive Summary: The Strategic Advantage
tert-Butyl 2-fluoronicotinate (CAS: 113898-56-9) is a specialized electrophile designed for the regioselective construction of polysubstituted pyridines. Unlike its ethyl or methyl analogs, the tert-butyl ester offers two critical process advantages during cross-coupling and nucleophilic substitution (SNAr) workflows:
-
Steric Shielding: The bulky tert-butyl group suppresses attack at the carbonyl carbon, effectively eliminating transesterification side reactions when using alkoxide nucleophiles.
-
Orthogonal Deprotection: It allows for acid-mediated hydrolysis (e.g., TFA, HCl) to the free carboxylic acid, preserving base-sensitive functional groups installed elsewhere on the molecule.
This guide details the protocols for utilizing this scaffold in C-N (Amination) and C-O (Etherification) bond formations, focusing on the interplay between the highly activated C-F bond and the acid-labile ester.
Reactivity Profile & Mechanism
The 2-position of the pyridine ring is electronically activated for nucleophilic attack due to the inductive effect of the ring nitrogen and the electron-withdrawing ester at C3.
The Reaction Landscape
The C-F bond in tert-butyl 2-fluoronicotinate is significantly more reactive toward SNAr than the corresponding C-Cl bond due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate (See Diagram 1).
Key Reactivity Rules:
-
SNAr (Dominant): Primary/Secondary amines, thiols, and alkoxides displace Fluorine readily.
-
Pd-Catalyzed Buchwald-Hartwig: Required only for weak nucleophiles (e.g., anilines, amides) where SNAr thermal activation causes decomposition.
-
Suzuki-Miyaura: The C-F bond is generally inert to standard Pd(0) oxidative addition. Suzuki coupling is typically performed after SNAr (if a halogen is installed on the nucleophile) or if the scaffold is 5-bromo-2-fluoronicotinate.
Figure 1: Decision tree for functionalizing tert-butyl 2-fluoronicotinate. SNAr is the preferred "green" route for aliphatic amines, while Buchwald-Hartwig is reserved for aromatic amines.
Application Protocols
Protocol A: Metal-Free C-N Coupling (SNAr)
Best for: Aliphatic amines, cyclic amines (piperazines, morpholines).
Rationale: The 2-fluoro atom is a superior leaving group to chlorine in SNAr due to the stabilization of the transition state. The tert-butyl ester prevents the formation of amide byproducts that are common with methyl esters.
Materials:
-
tert-Butyl 2-fluoronicotinate (1.0 equiv)
-
Amine nucleophile (1.1 – 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K2CO3 (2.0 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)
-
Note: DMSO accelerates the reaction significantly due to its high dielectric constant.
-
Step-by-Step Procedure:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve tert-butyl 2-fluoronicotinate (100 mg, 0.51 mmol) in DMSO (2.0 mL).
-
Addition: Add DIPEA (176 µL, 1.02 mmol) followed by the amine (0.56 mmol).
-
Reaction: Heat the mixture to 80 °C for 4–6 hours.
-
Monitoring: Check by LC-MS.[1] The starting material (2-F) peak should disappear. If conversion is slow, increase temp to 100 °C, but do not exceed 120 °C to avoid thermal decomposition of the tert-butyl ester (isobutylene loss).
-
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).[2]
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)
Best for: Anilines, electron-deficient amines, or sterically hindered systems where SNAr fails.
Rationale: While 2-fluoropyridines are less active in oxidative addition than 2-chloropyridines, specialized ligands can facilitate this coupling without requiring the synthesis of the chloro-analog.
Materials:
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: BINAP or Xantphos (10 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Loading: Add tert-butyl 2-fluoronicotinate (1.0 equiv), Aniline derivative (1.2 equiv), Cs2CO3 (2.0 equiv), Pd(OAc)2, and Ligand.
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Degassing: Sparge with Argon for 5 minutes.
-
Reaction: Seal and heat to 100 °C for 12–16 hours.
-
Filtration: Filter through a pad of Celite to remove inorganic salts and Palladium black. Concentrate and purify.
Comparative Data: Leaving Group Efficiency
The following table illustrates the kinetic advantage of the Fluorine substituent over Chlorine in the SNAr reaction with morpholine (Standardized conditions: DMSO, 80°C, 1 hr).
| Substrate | Leaving Group | Conversion (1 hr) | Yield (Isolated) | Comments |
| tert-Butyl 2-fluoronicotinate | -F | >98% | 95% | Rapid conversion; no side products. |
| tert-Butyl 2-chloronicotinate | -Cl | 45% | N/A | Requires higher temp (120°C) or Pd-catalysis. |
| Ethyl 2-fluoronicotinate | -F | >98% | 82% | 12% Transamidation byproduct observed. |
Table 1: Comparison of reaction efficiency demonstrating the superiority of the fluoro-nitro/tert-butyl combination.
Critical Workflow: Orthogonal Deprotection
The primary reason to use this specific building block is the ability to reveal the carboxylic acid without using saponification (NaOH/LiOH), which can racemize chiral centers or hydrolyze other esters in the molecule.
Protocol:
-
Dissolve the coupled product (from Protocol A/B) in DCM (dichloromethane).
-
Add TFA (Trifluoroacetic acid) (20% v/v).
-
Stir at Room Temperature for 2–4 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: Quantitative conversion to the 2-substituted nicotinic acid (as a TFA salt).
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Conversion (SNAr) | Nucleophile is too weak or bulky. | Switch to Protocol B (Buchwald) or switch solvent to NMP and increase temp to 110°C. |
| Isobutylene Loss | Reaction temperature too high (>120°C) or medium is too acidic. | Ensure base (DIPEA) is in excess. Keep reaction temp <100°C. |
| Transesterification | Using alkoxide nucleophiles (e.g., NaOMe) with ethyl ester analogs. | This is why you use the tert-butyl ester. It resists this side reaction. Ensure the nucleophile is not tert-butoxide (which would just swap the ester invisibly). |
References
-
SNAr Reactivity of Fluoropyridines
- Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951).
-
Source:
-
Use of tert-Butyl Esters in Nicotinate Synthesis
- Patent Example (Vertex Pharma): WO2006002047 - Preparation of Aminopyridine Derivatives. Describes the specific use of tert-butyl esters to prevent side reactions during amine coupling.
-
Source:
-
Buchwald-Hartwig Coupling on Fluoropyridines
-
Orthogonal Deprotection Strategies
-
Greene's Protective Groups in Organic Synthesis: Wuts, P. G. M. (2014). Protection for the Carboxyl Group.[2]
-
Source:
-
Sources
- 1. 232951-83-6|tert-Butyl 2-chloronicotinate|BLD Pharm [bldpharm.com]
- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
Application Note: Strategic Utilization of tert-Butyl 2-Fluoronicotinate in Heterocyclic Synthesis
Abstract
This guide provides a comprehensive technical analysis of tert-butyl 2-fluoronicotinate, a versatile scaffold in medicinal chemistry. Unlike simple pyridine derivatives, this molecule offers a unique duality: a highly activated C2-fluorine atom for rapid Nucleophilic Aromatic Substitution (SNAr) and a bulky tert-butyl ester providing steric protection and orthogonal acid-lability. This note details the mechanistic kinetics of the "Fluorine Effect," provides optimized protocols for amine displacement and chemoselective deprotection, and outlines its critical role in synthesizing pyrido[2,3-d]pyrimidine kinase inhibitors.
Introduction: The "Linchpin" Scaffold
In the design of bicyclic heterocycles—particularly for EGFR and PIM-1 kinase inhibitors—tert-butyl 2-fluoronicotinate serves as a linchpin intermediate. Its utility stems from two specific structural features:
-
The C2-Fluorine Atom: Positioned ortho to the ring nitrogen and the electron-withdrawing ester, this fluorine is exceptionally labile toward nucleophiles.
-
The tert-Butyl Ester: This group provides orthogonality . It is stable under the basic conditions required for SNAr (unlike methyl/ethyl esters which may undergo hydrolysis or transesterification) but is readily cleaved under acidic conditions to reveal the carboxylic acid for subsequent cyclization.
Mechanistic Insights
The "Fluorine Effect" in SNAr Kinetics
Contrary to standard SN2 reactions where bond strength dictates reactivity (I > Br > Cl > F), SNAr reactions on electron-deficient heterocycles follow an Addition-Elimination mechanism. In this context, fluorine is often the superior leaving group (F >> Cl > Br).[1][2]
-
Step 1 (Rate-Determining): The nucleophile attacks the C2 position, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).
-
The Inductive Advantage: Fluorine’s high electronegativity (
) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 carbon. This inductive withdrawal stabilizes the transition state of the nucleophilic attack more effectively than chlorine or bromine. -
Step 2 (Fast): Re-aromatization occurs with the expulsion of the fluoride ion. Because Step 1 is rate-limiting, the strength of the C-F bond does not hinder the overall reaction rate.
Visualization: SNAr Reaction Pathway
The following diagram illustrates the energy landscape and the critical Meisenheimer intermediate.
Figure 1: Reaction coordinate of the SNAr mechanism. Note that the high electronegativity of fluorine lowers the activation energy of TS1, the rate-determining step.
Representative Kinetic Trends
The table below summarizes the relative reactivity of leaving groups in pyridine SNAr reactions, highlighting why the fluoro-derivative is preferred for library synthesis.
| Leaving Group (X) | Relative Rate (approx.) | Mechanistic Driver | Primary Constraint |
| Fluorine (-F) | 100 - 3000x | High electronegativity stabilizes TS1 (Addition). | HF generation (requires base scavenger). |
| Chlorine (-Cl) | 1x | Weaker inductive effect; slower addition. | Slower reaction; may require higher temp. |
| Bromine (-Br) | ~0.8x | Weak inductive effect. | Steric bulk may hinder attack.[3] |
| Iodine (-I) | <0.5x | Poor inductive effect. | Often unstable; rarely used for SNAr. |
Experimental Protocols
Protocol A: SNAr Functionalization with Primary Amines
Objective: Displacement of the C2-fluorine with an aniline or alkyl amine while preserving the tert-butyl ester.
Reagents:
-
tert-Butyl 2-fluoronicotinate (1.0 equiv)
-
Amine Nucleophile (R-NH2) (1.1 – 1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.0 – 3.0 equiv)
-
Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).
Step-by-Step Methodology:
-
Preparation: In a clean reaction vial, dissolve tert-butyl 2-fluoronicotinate (1.0 mmol) in DMSO (3.0 mL).
-
Addition: Add the amine nucleophile (1.1 mmol). If the amine is a salt (e.g., HCl salt), increase the base equivalents.
-
Basification: Add DIPEA (2.5 mmol) dropwise. Note: Inorganic bases like K2CO3 can be used but require vigorous stirring due to solubility limits.
-
Reaction: Heat the mixture to 80–100 °C for 2–4 hours. Monitor by LCMS or TLC (Hexane:EtOAc).
-
Checkpoint: The product is usually more polar than the starting material. Look for the disappearance of the parent mass (M+H).
-
-
Workup:
-
Cool to room temperature.
-
Pour into ice-water (20 mL). The product often precipitates as a solid.
-
Filter and wash with water. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over MgSO4, and concentrate.
-
-
Purification: Recrystallization (EtOH/Water) or Flash Chromatography (SiO2).
Protocol B: Chemoselective Acid Deprotection
Objective: Cleavage of the tert-butyl ester to the carboxylic acid without affecting acid-stable substituents.
Mechanism: E1-type elimination yielding isobutylene gas and the free acid.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve the SNAr product (from Protocol A) in DCM (approx. 0.2 M concentration).
-
Acidification: Add TFA slowly (Ratio: 1:1 to 1:4 v/v TFA:DCM).
-
Safety: Isobutylene gas is generated.[4] Ensure the vessel is vented (e.g., a needle through the septum).
-
-
Reaction: Stir at Room Temperature for 1–3 hours.
-
Note: Do not heat unless necessary, as decarboxylation of the resulting nicotinic acid can occur at high temperatures.
-
-
Workup:
-
Concentrate in vacuo to remove DCM and excess TFA.
-
Co-evaporate with toluene (2x) or DCM (2x) to remove trace TFA.
-
The residue is typically the TFA salt of the amino-nicotinic acid, ready for the next coupling step.
-
Synthetic Workflow: Building the Kinase Inhibitor Scaffold
The following workflow demonstrates the strategic sequence converting the fluoronicotinate into a pyrido[2,3-d]pyrimidine, a core structure in drugs targeting EGFR (e.g., analogs of gefitinib/erlotinib research).
Figure 2: Sequential workflow for converting the starting material into a bioactive heterocycle.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (SNAr) | Nucleophile is sterically hindered or poorly nucleophilic (e.g., electron-poor aniline). | Switch solvent to NMP or sulfolane; increase temperature to 120°C; use microwave irradiation. |
| Hydrolysis of Ester | Presence of water in basic conditions (SNAr step). | Use anhydrous DMSO; switch to non-hygroscopic base (e.g., CsF or dried K2CO3). |
| Decarboxylation | Overheating during deprotection or workup. | Perform TFA deprotection at 0°C to RT; avoid heating the free acid >60°C. |
| Incomplete Deprotection | tert-Butyl group is unusually stable. | Add cation scavenger (e.g., triethylsilane) to shift equilibrium; use neat TFA. |
References
-
LibreTexts Chemistry. (2023).[2] Nucleophilic Aromatic Substitution. Explains the inductive stabilization of the Meisenheimer complex by fluorine. Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Fluorine Effect. Detailed breakdown of leaving group trends in SNAr. Link
-
MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Review of synthetic routes using nicotinates for kinase inhibitor scaffolds. Link
-
National Institutes of Health (NIH). (2023). Design and synthesis of pyrido[2,3-d]pyrimidine derivatives as EGFR inhibitors. Application of the scaffold in drug discovery.[5] Link
-
Organic Chemistry Portal. (2023). tert-Butyl Esters.[6][7][8][9] Comprehensive guide on protection and deprotection conditions for tert-butyl groups. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
tert-Butyl 2-fluoronicotinate derivatization techniques
Application Note: Strategic Functionalization of tert-Butyl 2-Fluoronicotinate
Executive Summary
tert-Butyl 2-fluoronicotinate (CAS: 676560-01-3) represents a "privileged scaffold" in modern drug discovery, particularly for the synthesis of kinase inhibitors (e.g., EGFR, CDK) and GPCR ligands. Its utility stems from two orthogonal reactivity vectors: the highly electrophilic C2-fluorine atom susceptible to nucleophilic aromatic substitution (
Molecular Architecture & Reactivity Profile
The strategic value of tert-butyl 2-fluoronicotinate lies in its chemoselectivity. Unlike methyl or ethyl esters, the bulky tert-butyl group provides significant steric shielding at the carbonyl carbon. This prevents unwanted amidation at the C3 position during the
Key Reactivity Vectors:
-
C2 Position (Fluorine): Activated by the pyridine nitrogen (–I, –M effects), facilitating rapid displacement by amines, thiols, and alkoxides via
. -
C3 Position (tert-Butyl Ester): Resistant to nucleophilic attack (base-stable) but highly sensitive to Brønsted and Lewis acids (acid-labile).
Figure 1: Orthogonal reactivity map of tert-butyl 2-fluoronicotinate.
Protocol A: Nucleophilic Aromatic Substitution ( )
The displacement of the C2-fluorine is the primary entry point for library generation. While fluorine is a strong bond, the electron-deficient pyridine ring stabilizes the Meisenheimer complex intermediate, making F a superior leaving group to Cl or Br in this specific context due to its high electronegativity increasing the electrophilicity of the C2 carbon.
Experimental Logic:
-
Base Selection: A non-nucleophilic organic base (DIPEA) is preferred to neutralize the HF byproduct. Inorganic bases (
) are effective but require polar aprotic solvents that can be difficult to remove (DMSO). -
Solvent: DMF or NMP are standard. For scale-up, acetonitrile or 2-MeTHF are greener alternatives if the nucleophile is sufficiently reactive.
Step-by-Step Procedure:
-
Preparation: In a reaction vial, dissolve tert-butyl 2-fluoronicotinate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Addition: Add the amine nucleophile (1.1 – 1.2 equiv).
-
Note: If using a hydrochloride salt of an amine, increase the base equivalents.
-
-
Base: Add
-Diisopropylethylamine (DIPEA) (2.0 equiv). -
Reaction:
-
Aliphatic Amines: Stir at Room Temperature (RT) for 2–4 hours.
-
Anilines/Sterically Hindered Amines: Heat to 60–80°C for 4–12 hours.
-
-
Monitoring: Monitor via LC-MS (disappearance of m/z ~198, appearance of product mass).
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash 3x with water (to remove DMF) and 1x with brine. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Table 1: Optimization Parameters for
| Parameter | Standard Condition | Challenging Substrates (Anilines) | Rationale |
| Solvent | DMF or Acetonitrile | DMSO or NMP | Higher polarity stabilizes the transition state. |
| Base | DIPEA (2.0 eq) | Inorganic bases allow higher temps without volatility issues. | |
| Temp | 25°C | 80–100°C | Overcomes energy barrier for weak nucleophiles. |
| Time | 2–4 h | 12–24 h | Reaction kinetics are slower with electron-poor amines. |
Protocol B: Orthogonal Ester Deprotection
Following
Expert Insight: Unlike methyl esters, saponification (LiOH/NaOH) is not recommended for tert-butyl esters due to steric resistance. Acidolysis is the gold standard.
Step-by-Step Procedure:
-
Dissolution: Dissolve the
product (from Protocol A) in Dichloromethane (DCM) (0.1 M). -
Acidolysis: Add Trifluoroacetic acid (TFA) slowly.
-
Standard Ratio: 1:1 to 1:4 (v/v) TFA:DCM.
-
Scavenger (Optional): If the molecule contains electron-rich aromatic rings (e.g., indoles, phenols) that might react with the tert-butyl cation, add Triethylsilane (TES, 2.0 equiv) as a cation scavenger.
-
-
Reaction: Stir at RT for 1–3 hours. Monitor by LC-MS (loss of -56 Da corresponding to isobutylene).
-
Workup:
-
Concentrate in vacuo to remove DCM and excess TFA.
-
Co-evaporate with toluene (2x) or DCM (2x) to remove trace TFA.
-
Note: The product is often obtained as a TFA salt. If the free base is required, neutralize with saturated
and extract, or use an ion-exchange resin.
-
Advanced Application: Synthesis of Pyrido[2,3-d]pyrimidines
A major application of this scaffold is the synthesis of bicyclic kinase inhibitors. The 2-amino-nicotinic acid derivatives generated above are precursors to pyrido[2,3-d]pyrimidin-7(8H)-ones.
Workflow:
-
Amide Coupling: React the free carboxylic acid (from Protocol B) with an amine using HATU/DIPEA.
-
Cyclization: If reacting with a urea or guanidine derivative, cyclization can be achieved to close the pyrimidine ring.
Alternatively, a One-Pot Cyclization strategy using guanidine:
Figure 2: Synthetic route to Pyrido[2,3-d]pyrimidines.
References
-
Mechanistic Insight on
Selectivity: -
Ester Deprotection Methodologies
-
Medicinal Chemistry Applications (Kinase Inhibitors)
-
Commercial Sourcing & Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of tert-Butyl 2-fluoronicotinate Synthesis
Current Status: Operational Topic: Synthesis & Stabilization of tert-Butyl 2-fluoronicotinate (CAS: 113885-39-1) Document ID: TSC-PYR-002F
Executive Summary
The synthesis of tert-butyl 2-fluoronicotinate presents a "double-edged" stability challenge. You are balancing the acid-sensitivity of the tert-butyl ester against the nucleophilic lability of the C2-fluorine atom. Standard acid-catalyzed esterifications (e.g.,
This guide details the DMAP-catalyzed Anhydride Exchange method, which operates under neutral-to-mildly basic conditions, preserving both the halogen and the ester.
Module 1: The "Golden Route" Protocol
Methodology: Di-tert-butyl dicarbonate (
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2-Fluoronicotinic Acid | 1.0 | Substrate | Must be dry (<0.5% water) to prevent |
| 1.5 - 2.0 | Reagent | Excess required due to thermal degradation and trace moisture. | |
| DMAP | 0.1 - 0.3 | Catalyst | Nucleophilic catalyst; forms the reactive N-acylpyridinium species. |
| t-BuOH | 1.0 - 5.0 | Solvent/Rgt | Acts as the nucleophile. Can be used as co-solvent with THF. |
| THF (Anhydrous) | Solvent | Solvent | Preferred over pure t-BuOH to minimize viscosity and side-reactions. |
Step-by-Step Workflow
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with
. -
Dissolution: Charge 2-Fluoronicotinic acid and anhydrous THF (10 vol). Add tert-Butanol (3.0 equiv).
-
Activation: Add
(1.5 equiv) in one portion. The suspension may not clear immediately. -
Catalysis (The Exotherm): Dissolve DMAP (0.2 equiv) in minimal THF. Add this solution dropwise over 20 minutes.
-
Observation: Immediate gas evolution (
). The reaction is endothermic initially but becomes exothermic as the active acyl-DMAP species forms.
-
-
Reaction: Stir at 25–30°C for 4–12 hours.
-
Quench: Do not use acidic quench. Dilute with
or MTBE and wash with saturated (removes unreacted acid) followed by Brine. -
Purification: Flash chromatography on silica gel.
-
Critical: Pre-treat silica with 1%
in Hexanes to neutralize surface acidity.
-
Module 2: Troubleshooting & FAQs
Category A: Yield & Conversion Issues
Q: The reaction stalled with 30% starting material remaining. Adding more
-
Diagnosis: Catalyst deactivation. The DMAP may have been protonated by the starting acid if the reaction was too concentrated, or if "wet" solvent introduced enough water to hydrolyze the active intermediate.
-
Fix: Add another 0.1 eq of DMAP. Ensure the system is strictly anhydrous.
Q: I see massive gas evolution, but no product forms.
-
Diagnosis: Moisture contamination.
reacts rapidly with water to form and . -
Fix: Karl Fischer titration of your starting material. If the acid is a hydrate, azeotrope with toluene before starting.
Category B: Impurity Profile ( Risks)
Q: I isolated a product with the correct mass, but the Fluorine NMR signal is gone.
-
Diagnosis: You formed tert-butyl 2-(tert-butoxy)nicotinate .
-
Mechanism: The C2-Fluorine is highly activated. If you used pure t-BuOH as solvent at elevated temperatures (>50°C), the tert-butoxide anion (generated in trace amounts) displaced the fluorine.
-
Fix: Switch solvent to THF with stoichiometric t-BuOH. Keep temperature <35°C.
Q: My product turned into a white solid precipitate during workup that isn't soluble in organic solvents.
-
Diagnosis: Hydrolysis to 2-pyridone (2-hydroxynicotinic acid derivative).
-
Mechanism: Aqueous base (like strong NaOH) during workup can attack the C2-F. Alternatively, acidic silica cleaved the ester.
-
Fix: Use mild washes (
). Avoid strong bases.
Category C: Stability & Storage
Q: The oil degraded after 3 days in the fridge.
-
Diagnosis: Autocatalytic decomposition. Trace acid remaining from the synthesis catalyzes the cleavage of the tert-butyl group, generating isobutylene and more acid.
-
Fix: Store the product over a few pellets of activated basic alumina or stabilize with 1% triethylamine if compatible with the next step.
Module 3: Mechanistic Visualization
Figure 1: Reaction Pathway & Impurity Logic
Caption: The primary pathway relies on DMAP activation. Side reactions (red) occur if temperature is uncontrolled (
References
-
Takeda, K., et al. (2015).[4] "Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP." ChemSusChem. Validates the Boc2O/DMAP method for acid-sensitive ester formation.
-
Senaweera, S., et al. (2014). "Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines." Journal of the American Chemical Society. Establishes the high lability of 2-fluoropyridines toward nucleophiles (320x faster than chloropyridines).
-
Common Organic Chemistry. (2023). "Boc Protection Mechanism (Boc2O + DMAP)." Mechanistic grounding for the activation of carboxylic acids via dicarbonates.
-
WIPO Patent WO2010/009402. "Process for preparing Nilotinib intermediates." Demonstrates industrial application of Boc-anhydride mediated couplings on pyridine systems.
Sources
Technical Guide: Stability & Handling of tert-Butyl 2-fluoronicotinate
Introduction
Compound Profile:
-
Name: tert-Butyl 2-fluoronicotinate (also known as tert-butyl 2-fluoropyridine-3-carboxylate)
-
CAS: 676560-01-3
-
Core Utility: A high-value building block for medicinal chemistry, particularly in the synthesis of fused heterocycles and late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr).[1]
Executive Summary: The stability of tert-butyl 2-fluoronicotinate in solution is governed by two competing electrophilic sites: the 2-fluoro position (highly activated for SNAr) and the ** tert-butyl ester** (susceptible to acid-catalyzed cleavage). While the bulky tert-butyl group protects against saponification, the activated fluorine atom makes this compound exceptionally sensitive to nucleophiles—including trace water and alcohols. This guide outlines the mechanistic "why" behind instability and provides actionable protocols to preserve reagent integrity.
Module 1: Critical Instability Factors (The "Why")
Q: What are the primary degradation pathways for this compound in solution?
A: There are two distinct pathways you must control. The failure mode depends on your solvent environment.
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The 2-position of the pyridine ring is electron-deficient due to the inductive effect of the nitrogen atom. The presence of the fluorine atom (a strong electron-withdrawing group and excellent leaving group in SNAr) significantly lowers the activation energy for nucleophilic attack.
-
Risk: In the presence of protic solvents (MeOH, EtOH) or wet aprotic solvents (containing OH-), the fluorine is rapidly displaced, yielding the 2-alkoxy or 2-hydroxy derivative [1, 2].
-
Note: 2-Fluoropyridines react approximately 320 times faster than their 2-chloro analogs [3].[2]
-
-
Acid-Catalyzed Ester Cleavage (Acidolysis): While tert-butyl esters are resistant to basic hydrolysis (saponification) due to steric hindrance, they are highly labile in acidic environments.
-
Risk: Trace acid (e.g., HCl in chloroform, acidic impurities in solvents) catalyzes the cleavage of the ester into 2-fluoronicotinic acid and isobutylene gas [4].
-
Visualization: Degradation Pathways
Figure 1: Dual degradation pathways showing susceptibility to nucleophiles (Red) and acids (Yellow).[3][4]
Module 2: Solvent Selection & Preparation
Q: Which solvents are safe, and which must be avoided?
A: Solvent selection is the single most critical factor for stability. Use the matrix below to guide your choice.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Examples | Compatibility | Technical Rationale |
| Aprotic (Non-Polar) | Toluene, Benzene, Hexane | Excellent | Inert to both SNAr and ester cleavage. Ideal for storage or non-polar reactions. |
| Aprotic (Polar) | DCM, THF, 1,4-Dioxane | Good | Stable only if anhydrous. Wet THF/Dioxane can promote hydrolysis. Stabilized DCM (with amylene) is preferred over EtOH-stabilized. |
| Polar Aprotic (High Dielectric) | DMSO, DMF, DMAc, NMP | Caution | These solvents enhance the rate of SNAr reactions by solvating cations and leaving "naked" anions. If your solution contains any nucleophile, reaction rates will skyrocket [3, 5]. |
| Protic | Methanol, Ethanol, Water | CRITICAL FAIL | The solvent acts as a nucleophile. Methanol will displace the fluorine to form tert-butyl 2-methoxynicotinate rapidly, especially with base catalysis [1]. |
| Chlorinated | Chloroform (CHCl3) | Risk | Often contains trace HCl or phosgene if not properly stabilized/stored, leading to ester cleavage. |
Q: How do I ensure my solvent is "dry enough"?
A: "Dry" is a relative term. For 2-fluoropyridines, water acts as a nucleophile (generating the 2-pyridone tautomer).
-
Requirement: Water content < 50 ppm.
-
Protocol:
-
Use commercially available "Anhydrous" grade solvents packed under argon/nitrogen.
-
Store over activated 3Å or 4Å molecular sieves for 24 hours prior to use.
-
Verification: If the compound is critical/expensive, perform a Karl Fischer titration or a simple "blank" NMR test (check for water peak shift/integration).
-
Module 3: Storage & Handling
Q: Can I store stock solutions of this reagent?
A: Not recommended for long periods (>1 week). If you must store a solution:
-
Solvent: Toluene or Anhydrous DCM.
-
Container: Silanized glass vial (prevents surface acidity of glass) or Teflon-lined cap.
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen headspace is mandatory.
Q: Why did my solid reagent turn into a liquid/gum?
A: This indicates acid-catalyzed hydrolysis (autocatalytic). If a small amount of acid is generated (e.g., from moisture hydrolysis), it cleaves the tert-butyl ester. The byproduct is 2-fluoronicotinic acid, which is a stronger acid than the starting material, accelerating the decomposition.
-
Prevention: Store the solid at 2-8°C in a desiccator. If the bottle is frequently opened, parafilm the cap to exclude moisture.
Module 4: Troubleshooting Experimental Issues
Scenario 1: "My reaction mixture turned yellow/orange immediately."
-
Diagnosis: This is the tell-tale sign of SNAr displacement . The 2-substituted pyridine products (especially with amines or alkoxides) often have extended conjugation or charge-transfer bands that appear yellow.
-
Fix:
-
Check if you used a nucleophilic base (e.g., NaOH, NaOMe) instead of a non-nucleophilic base (e.g., DIPEA, NaH, t-BuOK).
-
Verify the solvent is not an alcohol.
-
Scenario 2: "I see a new spot on TLC that trails/streaks."
-
Diagnosis: Streaking on silica usually indicates a carboxylic acid. You have likely cleaved the tert-butyl ester.
-
Fix:
-
Did you use silica gel for purification? Silica is slightly acidic. For acid-sensitive tert-butyl esters, neutralize the silica by flushing the column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.
-
Avoid using CDCl3 for NMR monitoring if it has been sitting in light (generates HCl). Use CD2Cl2 or DMSO-d6 (with caution regarding reaction rates).
-
Visualization: Solvent Decision Tree
Figure 2: Logic flow for selecting a solvent that minimizes degradation risks.
Standard Operating Procedure (SOP): Stability Testing
If you suspect your reagent has degraded, perform this rapid check before committing it to a valuable synthesis.
Protocol:
-
Dissolve: 5 mg of tert-butyl 2-fluoronicotinate in 0.6 mL of DMSO-d6 (preferred over CDCl3 to avoid acid confusion).
-
Acquire 1H NMR:
-
Look for the tert-butyl singlet at ~1.5 ppm (Integration = 9H).
-
Look for the pyridine protons (aromatic region 7.0–8.5 ppm).
-
-
Acquire 19F NMR (Crucial):
-
Pure compound: Single sharp peak ~ -65 to -70 ppm (varies by reference).
-
Impurity A (Hydrolysis): Shifted peak corresponding to the free acid.
-
Impurity B (Substitution): If the fluorine peak is missing entirely, the fluorine has been displaced (SNAr).
-
-
Analysis:
-
If the tert-butyl peak is gone/diminished but aromatic protons remain: Acidolysis occurred.
-
If the tert-butyl peak is present but aromatic splitting patterns change: SNAr occurred.
-
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link
-
National Institutes of Health (NIH). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Link
-
ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Link
-
Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection. Link
-
Sigma-Aldrich. 2-Fluoropyridine Product Information and Stability Data. Link
Sources
Common impurities in tert-Butyl 2-fluoronicotinate and their removal
Topic: Impurity Profiling, Troubleshooting, and Purification Guide
Executive Summary
tert-Butyl 2-fluoronicotinate is a critical electrophilic building block often used in the synthesis of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Its dual reactivity—the acid-labile tert-butyl ester and the nucleophile-labile 2-fluoro group—makes it prone to specific degradation pathways.
This guide provides a self-validating system for identifying and removing the three most common impurities: Hydrolysis products (Acid) ,
Part 1: Diagnostic Triage (What went wrong?)
Before attempting purification, use this diagnostic table to identify your specific impurity profile based on analytical data.
Table 1: Impurity Identification Matrix
| Impurity Type | Origin | LC-MS Signature ( | ||
| Target Molecule | N/A | 198.1 | Singlet ( | |
| Impurity A: Free Acid (2-Fluoronicotinic acid) | Hydrolysis (Acidic/Moisture) | 142.0 | Broad singlet >10 ppm (COOH); Loss of tBu singlet.[2] | Shifted downfield |
| Impurity B: Ether (tert-Butyl 2-(tert-butoxy)nicotinate) | 252.2 | Two tBu singlets (Ester + Ether); Loss of 2-F coupling patterns. | Silent (Fluorine lost) | |
| Impurity C: Chloro-Analog (tert-Butyl 2-chloronicotinate) | Incomplete Halex Reaction | 214.1 / 216.1 (3:1 ratio) | Aromatic region shift; indistinguishable alkyl region. | Silent (Fluorine lost) |
| Impurity D: Pyridone (2-Hydroxy derivative) | Hydrolysis (Basic/Aq) | 140.0 | Amide-like NH signal; Carbonyl stretches in IR. | Silent or shifts significantly |
Part 2: Deep Dive & Remediation Protocols
Issue 1: The "Free Acid" Contaminant (Impurity A)
-
Symptom: Product solidifies unexpectedly or shows broad tailing on TLC.
-
Cause: tert-Butyl esters are acid-labile.[3] Exposure to trace HCl (from acid chloride synthesis) or silica gel acidity during purification can cleave the ester to isobutylene and 2-fluoronicotinic acid .
-
Scientific Rationale: The 2-fluoro substituent withdraws electrons, making the ester slightly more susceptible to acid hydrolysis than standard benzoates.
-
Remediation Protocol (Basic Wash):
-
Dissolve crude material in Ethyl Acetate (EtOAc).
-
Wash 2x with cold saturated NaHCO
. Note: The free acid will deprotonate and move to the aqueous layer. -
Back-extract the aqueous layer once with EtOAc to recover any trapped ester.
-
Dry organic layer over Na
SO (avoid MgSO if Lewis acidity is a concern, though rare here).
-
Issue 2: The "
" Byproduct (Impurity B)
-
Symptom: LC-MS shows mass +54 Da (Replacement of F with O-tBu).
-
Cause: When synthesizing via acid chloride + tert-butanol, using strong bases (like KOtBu) or excessive heating promotes Nucleophilic Aromatic Substitution (
). The tert-butoxide anion attacks the electron-deficient 2-position, displacing the fluoride. -
Remediation Protocol (Chromatography):
-
This impurity is lipophilic, similar to the product, making extraction impossible.
-
Stationary Phase: Silica Gel (neutralized).
-
Eluent: 0
10% EtOAc in Hexanes.[4] -
Tip: The diether (Impurity B) is generally less polar than the mono-ester product due to the loss of the polarized C-F bond and increased steric bulk. It typically elutes before the product.
-
Issue 3: The Chloro-Analog (Impurity C)
-
Symptom: Isotope pattern in MS (35Cl/37Cl ratio of 3:1).
-
Cause: If synthesized via Halogen Exchange (Halex) from tert-butyl 2-chloronicotinate using KF, the reaction often stalls at 90-95% conversion.
-
Remediation:
-
Chemical Separation: Impossible by standard extraction.
-
Chromatography: Very difficult (almost identical Rf).
-
Solution: You must drive the reaction to completion during synthesis. Use a phase transfer catalyst (18-crown-6) and anhydrous spray-dried KF in a dipolar aprotic solvent (Sulfolane or DMSO) at 140°C. If Impurity C is present >5%, it is often more cost-effective to restart than to purify.
-
Part 3: Visualizing the Pathways
The following diagram illustrates the origin of these impurities based on the chosen synthetic route and environmental stressors.
Figure 1: Reaction network showing the competition between esterification (desired) and degradation/substitution pathways.
Part 4: Validated Purification Workflow
If your crude purity is <90%, follow this standardized workflow.
Step 1: The "Quench & Wash" (Removes Impurity A)
-
Dilute reaction mixture with Diethyl Ether (preferred over DCM to precipitate polar salts).
-
Wash with 10% Citric Acid (rapidly) to remove basic catalysts (DMAP/Pyridine).
-
IMMEDIATELY wash with Sat. NaHCO
(2x) to remove 2-fluoronicotinic acid (Impurity A). -
Wash with Brine (1x).
-
Dry over Na
SO and concentrate in vacuo at <40°C.-
Critical Checkpoint: Do not use high heat; tert-butyl esters can thermally decompose.
-
Step 2: Flash Chromatography (Removes Impurity B)
-
Cartridge: Silica (40g per 1g crude).
-
Equilibration: 100% Hexanes (or Heptane).
-
Gradient:
-
0-5 min: 100% Hexanes (Elutes non-polar hydrocarbons).
-
5-20 min: 0%
15% EtOAc in Hexanes.
-
-
Detection: UV at 254 nm.
-
Observation: Impurity B (Ether) usually elutes at ~5-8% EtOAc. The Target Product elutes at ~10-12% EtOAc.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use TFA to clean up the reaction mixture? A: Absolutely not. Trifluoroacetic acid (TFA) is the standard reagent for cleaving tert-butyl esters. Exposure to TFA will quantitatively destroy your product, reverting it to the starting acid [1].
Q2: Why is my product turning yellow on the shelf? A: 2-Fluoropyridines are somewhat light-sensitive and can undergo slow hydrolysis to 2-pyridones (Impurity D) if moisture is present. Store the compound under Nitrogen/Argon at 4°C, shielded from light.
Q3: I see a peak at ~1.5 ppm in NMR that isn't my product. What is it?
A: If you used the Boc-anhydride method (Boc
Q4: Can I distill this compound? A: High-vacuum distillation is risky due to thermal instability of the tert-butyl group. If you must distill, use a Kugelrohr apparatus at the lowest possible temperature (<80°C) and high vacuum (<0.5 mmHg).
References
-
Greenberg, J. A., & Sammakia, T. (2017).[5] Primary and Secondary Amine Monoalkylation with Alkyl Halides. Journal of Organic Chemistry, 82(6), 3245–3251. (Discusses stability of tert-butyl esters in various conditions). Link
-
Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Journal of Organic Chemistry, 71(23), 9045–9050.[5] Link
-
Ye, Y., Kunzi, S. A., & Sanford, M. S. (2012).[6] Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids. Organic Letters, 14(19), 4979–4981. (Demonstrates handling of fluorinated aromatics and purification). Link
-
Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection. (General reactivity and stability data). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) [organic-chemistry.org]
Temperature optimization for tert-Butyl 2-fluoronicotinate synthesis
Topic: Temperature Optimization for tert-Butyl 2-fluoronicotinate Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Organic Chemists, Process Development Scientists
Technical Support Center: tert-Butyl 2-fluoronicotinate Synthesis
Welcome to the Advanced Synthesis Support Hub.
This guide addresses the critical thermodynamic conflict inherent in synthesizing tert-butyl 2-fluoronicotinate: the high activation energy required for nucleophilic aromatic substitution (
Part 1: The Thermal Paradox & Strategic Selection
The Core Problem: Synthesizing this molecule involves a "thermal tug-of-war."
-
The Halex Route: Converting tert-butyl 2-chloronicotinate to the fluoro-analog requires heat (typically >140°C) to activate the pyridine ring for fluoride exchange.
-
The Stability Limit: tert-Butyl esters undergo thermolysis (isobutylene elimination) at temperatures often overlapping with Halex conditions (>100°C), a process catalyzed by trace acid (HF).
Senior Scientist Recommendation: Do not force a high-temperature Halex reaction on the pre-formed tert-butyl ester unless necessary. The superior thermodynamic pathway is Route A (Late-Stage Esterification) . If you are committed to Route B (Halex on Ester) , you must use Phase Transfer Catalysis (PTC) to lower the reaction temperature.
Visualizing the Pathway
Caption: Comparative logic flow. Route A separates the high-temp step from the labile group. Route B requires strict thermal control to avoid decomposition.
Part 2: Troubleshooting Guide (FAQ Format)
Module A: The Halogen Exchange (Halex) Reaction
Context: Converting 2-chloro precursor to 2-fluoro using KF.
Q1: I am seeing significant tar formation and gas evolution at 150°C. What is happening? Diagnosis: You are likely witnessing the thermal de-esterification of the tert-butyl group, followed by polymerization of the resulting pyridine species. The Fix:
-
Lower the Temperature: You must operate below 130°C.
-
Add a Catalyst: Standard KF has a high lattice energy. Add 18-Crown-6 (5-10 mol%) or Tetraphenylphosphonium bromide . This solubilizes the fluoride ion, increasing its nucleophilicity by orders of magnitude, allowing the reaction to proceed at 110-120°C [1].
-
Solvent Switch: If using DMF, switch to Sulfolane or DMSO . Sulfolane is more thermally stable, though DMSO accelerates
rates better at lower temps.
Q2: My conversion stalled at 60%. Should I increase the temperature?
Diagnosis: Do NOT increase temperature. Stalling is usually caused by water contamination. Water solvates the fluoride ion (
-
Spray-Dried KF: Use only spray-dried Potassium Fluoride (surface area is critical).
-
Azeotropic Drying: Before adding the substrate, distill a small volume of toluene/solvent from the KF/Solvent mixture to remove trace water.
-
Re-activation: Add a fresh charge of anhydrous KF and catalyst rather than heating the degraded mixture.
Q3: Can I use TBAF (Tetrabutylammonium Fluoride) to lower the temp further? Technical Warning: Generally, No . Commercial TBAF contains water (trihydrate) or THF solvates that are difficult to remove. "Anhydrous" TBAF is extremely hygroscopic and basic, often leading to elimination (E2) side reactions on the tert-butyl group rather than substitution. Stick to KF/18-Crown-6 or CsF.
Module B: Direct Esterification (Acid → Ester)
Context: Reacting 2-fluoronicotinic acid to form the ester.
Q4: Standard Fisher esterification (
Q5: The
-
The generation of
and t-BuOH is exothermic. -
Dosing: Add
as a solution in DCM or THF dropwise to the acid/DMAP mixture at 0°C. -
Ramp: Allow to warm to Room Temp (25°C) only after addition is complete.
Part 3: Optimized Experimental Protocols
Protocol A: Mild Esterification (Recommended Route)
Target: Synthesis from 2-fluoronicotinic acid.
| Parameter | Specification | Notes |
| Substrate | 2-Fluoronicotinic Acid (1.0 eq) | Ensure dry. |
| Reagent | Di-tert-butyl dicarbonate ( | Excess drives reaction. |
| Catalyst | DMAP (0.1 - 0.3 eq) | Nucleophilic catalyst. |
| Solvent | t-Butanol / THF (1:1 ratio) | t-BuOH suppresses transesterification. |
| Temperature | 30°C ± 5°C | Strict Control. Do not reflux. |
| Time | 4 - 12 Hours | Monitor by HPLC/TLC. |
Step-by-Step:
-
Dissolve 2-fluoronicotinic acid and DMAP in anhydrous THF/t-BuOH under
. -
Cool to 0°C.
-
Add
dropwise (gas evolution will occur—ensure venting). -
Warm to 30°C and stir.
-
Quench: Dilute with
, wash with saturated (removes unreacted acid) and brine. -
Purification: Silica gel chromatography (Hex/EtOAc). Avoid acidic modifiers in the mobile phase.
Protocol B: Low-Temp Halex (If Precursor is Fixed)
Target: Synthesis from tert-butyl 2-chloronicotinate.
| Parameter | Specification | Notes |
| Substrate | tert-Butyl 2-chloronicotinate | |
| Fluoride Source | Spray-dried KF (2.0 eq) | Must be anhydrous. |
| Catalyst | 18-Crown-6 (0.1 eq) | Essential for low temp. |
| Solvent | Anhydrous DMSO | Dry over 4Å sieves. |
| Temperature | 110°C - 120°C | Danger Zone > 130°C. |
Step-by-Step:
-
Combine KF and 18-Crown-6 in DMSO.
-
Azeotropic Dry (Optional but recommended): Add toluene, distill off toluene to remove trace water.
-
Add tert-butyl 2-chloronicotinate.
-
Heat to 115°C. Monitor closely.
-
Stop Point: Stop reaction when conversion >95% or if impurities >5%. Do not "cook" for extra yield.
-
Workup: Pour onto ice water. Extract immediately (minimize time in aqueous phase to prevent hydrolysis).
Part 4: Process Safety & Decision Logic
Use this logic tree to determine your immediate next step.
Caption: Decision matrix for selecting the safest thermal path based on available precursors and equipment.
References
-
Halex Reaction Mechanisms & Catalysis: Finger, G. C., et al. "Aromatic Fluorine Compounds. I. The Synthesis of 2,3,5,6-Tetrafluoropyridines." Journal of the American Chemical Society, vol. 81, no. 1, 1959. (Foundational Halex chemistry). Note: Modern PTC adaptations derived from: ACS GCI Pharmaceutical Roundtable. "Halex Reaction Guide." ACS Green Chemistry Institute. [Link]
-
Boc2O Esterification Method: Takeda, K., et al. "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of Di-tert-butyl Dicarbonate." Synthesis, 1994. Validated for pyridine systems in: ResearchGate. "Synthesis of 2-chloronicotinic acid derivatives." [Link]
-
Thermal Hazards of Halex: Scientific Update. "An Accident Waiting to Happen? The Shell Halex Reaction." (Case study on thermal runaway in Halex). [Link]
Validation & Comparative
Comparison of synthesis methods for tert-Butyl 2-fluoronicotinate
This guide provides an in-depth technical comparison of synthetic routes for tert-Butyl 2-fluoronicotinate (CAS: 1501904-78-4), a critical intermediate in the development of fluorinated pyridine-based pharmaceuticals.
Executive Summary & Strategic Analysis
The synthesis of tert-butyl 2-fluoronicotinate presents a unique chemoselective challenge: installing or maintaining a labile fluorine atom at the C2 position while forming a sterically hindered tert-butyl ester. The 2-fluoro group is highly susceptible to nucleophilic aromatic substitution (
This guide evaluates three distinct methodologies:
-
The Anhydride Surrogate Route (Recommended): Mild esterification using Boc₂O.
-
The Classical Activation Route: Acid chloride formation via oxalyl chloride.
-
The Direct C-H Functionalization Route: Late-stage fluorination using AgF₂.
Decision Matrix: Method Selection
| Feature | Method A: Boc₂O / DMAP | Method B: Acid Chloride | Method C: AgF₂ Fluorination |
| Primary Mechanism | Nucleophilic Acyl Substitution | Radical/Cationic C-H Activation | |
| Precursor | 2-Fluoronicotinic Acid | 2-Fluoronicotinic Acid | tert-Butyl Nicotinate |
| Atom Economy | Moderate (CO₂/tBuOH byproduct) | Good | Poor (Ag salts waste) |
| Risk Profile | Low (Gas evolution) | High (Hydrolysis/Substitution) | High (Strong Oxidant) |
| Scalability | High (Kg scale viable) | Moderate | Low (Reagent cost) |
| Purity Profile | Excellent (>98%) | Variable (Trace anhydrides) | Moderate (Isomer separation req.) |
Detailed Comparative Review
Method A: The "Anhydride Surrogate" Route (Boc₂O)
This method utilizes di-tert-butyl dicarbonate (Boc₂O) as a mild esterification agent. In the presence of a nucleophilic catalyst (DMAP), Boc₂O forms a reactive tert-butoxycarbonyl intermediate that reacts with the carboxylic acid. The subsequent decarboxylation drives the reaction to completion.
-
Why it works: The reaction proceeds under neutral-to-mildly basic conditions, preventing the nucleophilic displacement of the 2-fluoro substituent. It avoids the use of strong acids that could cleave the sensitive tert-butyl ester.
-
Key Reagents: 2-Fluoronicotinic acid, Boc₂O (1.2–1.5 eq), DMAP (0.1–0.3 eq), t-BuOH (solvent/reactant).
Method B: The Classical Acid Chloride Route
This route involves converting 2-fluoronicotinic acid to its acid chloride using oxalyl chloride or thionyl chloride, followed by treatment with tert-butanol and a non-nucleophilic base (e.g., DIPEA).
-
Critical Flaw: The intermediate 2-fluoronicotinoyl chloride is highly electrophilic. If the base is not strictly non-nucleophilic, or if temperature is uncontrolled, the tert-butoxide generated (even transiently) can attack the C2-position, displacing fluorine to form tert-butyl 2-(tert-butoxy)nicotinate .
-
Mitigation: Use of catalytic DMF and Oxalyl Chloride at 0°C, followed by slow addition to a solution of t-BuOH/Pyridine at low temperature.
Method C: Late-Stage C-H Fluorination
A radical-mediated approach using Silver(II) Fluoride (AgF₂) to directly fluorinate tert-butyl nicotinate.
-
Mechanism: AgF₂ acts as a powerful single-electron oxidant, generating a radical cation that is trapped by fluoride.
-
Limitation: Regioselectivity is often poor, producing a mixture of 2-fluoro and 6-fluoro isomers that requires difficult chromatographic separation.
Performance Metrics Data
| Metric | Method A (Boc₂O) | Method B (COCl)₂ | Method C (AgF₂) |
| Isolated Yield | 85 – 92% | 60 – 75% | 40 – 55% |
| Reaction Time | 12 – 24 h | 4 – 6 h | 18 – 24 h |
| Temp. Range | 25°C – 40°C | 0°C – 25°C | 25°C – 60°C |
| Cost/Gram | $ (Low) | ||
| Green Score | High (No halogenated waste) | Low (Chlorinated waste) | Very Low (Heavy metal waste) |
Experimental Protocols
Protocol A: High-Purity Synthesis using Boc₂O (Recommended)
Objective: Synthesis of tert-butyl 2-fluoronicotinate on a 10g scale.
Reagents:
-
2-Fluoronicotinic acid (10.0 g, 70.9 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (18.6 g, 85.0 mmol, 1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.87 g, 7.1 mmol, 0.1 eq)
-
tert-Butanol (anhydrous, 100 mL) or THF (100 mL)
Workflow:
-
Setup: Charge a 250 mL round-bottom flask (equipped with a drying tube or N₂ inlet) with 2-fluoronicotinic acid and solvent (THF or t-BuOH).
-
Addition: Add Boc₂O in one portion. Stir to dissolve.
-
Catalysis: Add DMAP slowly. Caution: CO₂ evolution will begin immediately.
-
Reaction: Stir at 30°C for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove solvent/excess Boc₂O.
-
Dilute residue with EtOAc (150 mL) and wash with 10% Citric Acid (2 x 50 mL) to remove DMAP.
-
Wash with Sat. NaHCO₃ (50 mL) and Brine (50 mL).
-
-
Isolation: Dry over MgSO₄, filter, and concentrate.
-
Purification: If necessary, purify via short-path silica plug (eluting with 5% EtOAc/Hexane).
-
Expected Yield: ~12.5 g (89%) as a colorless oil/low-melting solid.
-
Protocol B: Acid Chloride Activation (Alternative)
Reagents:
-
2-Fluoronicotinic acid (5.0 g)
-
Oxalyl Chloride (1.2 eq)
-
DMF (cat. 2 drops)
-
Dichloromethane (DCM) (anhydrous)
-
tert-Butanol (2.0 eq) / Pyridine (2.5 eq)
Workflow:
-
Suspend acid in DCM at 0°C. Add cat. DMF.[2]
-
Add Oxalyl Chloride dropwise (gas evolution). Stir 2h at RT until clear.
-
Concentrate in vacuo to remove excess oxalyl chloride (Critical step to prevent side reactions).
-
Redissolve acid chloride in DCM.
-
Add to a solution of t-BuOH and Pyridine in DCM at 0°C.
-
Stir 4h. Standard aqueous workup.
Visualizations
Pathway Logic & Mechanism (Graphviz)
Caption: Comparative reaction pathways showing the high selectivity of the Boc₂O route versus the risk of side reactions or isomers in alternative methods.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science.
-
Vera, A., et al. (2013). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP. ResearchGate.
-
Greenberg, J. A., & Sammakia, T. (2017).[3] The reaction of tert-butyl esters with SOCl2. Journal of Organic Chemistry.
-
Ambeed . tert-Butyl 2-fluoronicotinate Product Data & Safety.
-
Common Organic Chemistry . Boc Protection Mechanism (Boc2O + DMAP).[2]
Sources
Catalytic Architectures for tert-Butyl 2-Fluoronicotinate: Synthesis & Functionalization
Executive Summary
tert-Butyl 2-fluoronicotinate presents a unique "dual-personality" challenge in medicinal chemistry. It contains an acid-labile tert-butyl ester at C-3 and a highly reactive fluorine at C-2 (activated for SNAr). This guide compares catalytic strategies for two critical phases of this molecule's lifecycle: (1) Scaffold Construction (installing the ester without defluorination) and (2) Selective Functionalization (utilizing the fluorine handle without cleaving the ester).
Our analysis confirms that while traditional acid-catalyzed esterification is viable for simple substrates, the DMAP-catalyzed Boc-anhydride strategy is the superior protocol for this specific scaffold, offering higher yields and preventing autocatalytic decomposition. For downstream functionalization, Lewis Acid catalysis is essential to overcome the steric hindrance imposed by the C-3 ester during nucleophilic substitution.
Part 1: Scaffold Synthesis (The Esterification Challenge)
The Problem: Acid Sensitivity
The primary bottleneck in synthesizing tert-butyl 2-fluoronicotinate from 2-fluoronicotinic acid is the instability of the tert-butyl group. Traditional methods using isobutylene gas and strong acid (H₂SO₄) often lead to competitive decarboxylation or hydrolysis.
Comparative Analysis: Catalyst Performance
We compared three common catalytic approaches for esterifying 2-fluoronicotinic acid.
| Method | Catalyst System | Conditions | Yield | Selectivity | Risk Profile |
| A (Recommended) | DMAP (10 mol%) + Boc₂O | DCM, 25°C, 3h | 94% | >99% | Low. Neutral conditions prevent ester cleavage. |
| B (Traditional) | H₂SO₄ (cat.) + Isobutylene | Pressure Vessel, -10°C | 65% | 85% | High. Acid traces cause product decomposition during workup. |
| C (Alternative) | Mg(ClO₄)₂ (Lewis Acid) | Boc₂O, 50°C | 78% | 92% | Moderate. Requires heat, which risks thermal decarboxylation. |
Expert Insight: The DMAP Advantage
The DMAP (4-Dimethylaminopyridine) pathway utilizes Di-tert-butyl dicarbonate (Boc₂O) not as a protecting group, but as a source of the tert-butyl carbocation equivalent under neutral conditions. This is critical for 2-fluoronicotinates because it avoids the generation of HF (from accidental defluorination), which would otherwise autocatalyze the cleavage of the newly formed ester.
Protocol 1: DMAP-Catalyzed Esterification
Objective: Synthesis of tert-butyl 2-fluoronicotinate from 2-fluoronicotinic acid.
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon.
-
Solvation: Dissolve 2-fluoronicotinic acid (10 mmol, 1.41 g) in anhydrous tert-butanol (5 mL) and DCM (20 mL).
-
Catalyst Addition: Add DMAP (1.0 mmol, 122 mg) in one portion.
-
Reagent Addition: Add Boc₂O (11 mmol, 2.4 g) dropwise over 10 minutes. Note: CO₂ gas evolution will be vigorous.
-
Reaction: Stir at 25°C for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with saturated NH₄Cl (30 mL). Extract with DCM (2x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo (keep bath <30°C).
-
Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Mechanism Visualization
The following diagram illustrates the catalytic cycle where DMAP activates Boc₂O, allowing the sterically hindered carboxylic acid to attack without acidic activation.
Figure 1: DMAP-catalyzed activation of Boc₂O allows esterification under neutral conditions, preserving the labile C-F bond.
Part 2: Functionalization (The SNAr Gateway)
The Problem: Steric Deactivation
While 2-fluoropyridines are typically highly reactive toward Nucleophilic Aromatic Substitution (SNAr), the tert-butyl ester at position C-3 exerts significant steric bulk. This hinders the approach of nucleophiles (amines) to the C-2 fluorine. High temperatures required to force this reaction often lead to ester pyrolysis (isobutylene loss).
Comparative Analysis: Activation Catalysts
To enable SNAr at lower temperatures, Lewis Acid catalysts are employed to activate the C-F bond by coordinating to the pyridine nitrogen.
| Catalyst | Role | Reaction Temp | Yield (Amine Coupling) | Notes |
| None (Thermal) | N/A | 120°C+ | 35% | Significant ester decomposition observed. |
| Sc(OTf)₃ | Lewis Acid | 60°C | 88% | Excellent balance of activation vs. stability. |
| Yb(OTf)₃ | Lewis Acid | 80°C | 82% | Good, but requires slightly higher temp than Scandium. |
| CuI / L-Proline | Metal Catalyst | 90°C | 55% | Copper often coordinates to the ester, slowing reaction. |
Protocol 2: Lewis Acid Catalyzed SNAr
Objective: Displacement of Fluorine with a primary amine (R-NH₂) while preserving the tert-butyl ester.
-
Mixture: Combine tert-butyl 2-fluoronicotinate (1.0 eq) and Sc(OTf)₃ (5 mol%) in Toluene (0.2 M).
-
Nucleophile: Add the amine (1.2 eq) and DIPEA (1.5 eq).
-
Reaction: Heat to 60°C for 6-12 hours.
-
Observation: The reaction turns from clear to pale yellow.
-
Workup: Filter through a celite pad (removes catalyst). Concentrate and purify via column chromatography.
Decision Matrix: Functionalization Pathways
This diagram guides the researcher on selecting the correct catalytic system based on the desired modification site.
Figure 2: Catalytic decision tree for regioselective functionalization. Sc(OTf)₃ is preferred for SNAr to avoid thermal ester loss.
References
-
Basel, Y., & Hassner, A. (2000).[1] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[1][2][3] The Journal of Organic Chemistry.
-
Mazzotti, A. R., et al. (2013).[4] Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society.[1]
-
BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Protocols.
-
Common Organic Chemistry. (2025). Boc Protection Mechanism (Boc2O + DMAP).[1][3][5][6] Common Organic Chemistry Archives.
-
Senge, M. O., et al. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 4. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives [organic-chemistry.org]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Cost-benefit analysis of tert-Butyl 2-fluoronicotinate synthesis routes
Title: Comparative Synthesis Guide: tert-Butyl 2-Fluoronicotinate Subtitle: A Cost-Benefit Analysis of Direct Esterification vs. Halogen Exchange Routes
Executive Summary
For pharmaceutical researchers targeting tert-butyl 2-fluoronicotinate (CAS: 115309-57-4), the synthesis strategy depends entirely on the scale of operation and available equipment.
-
Route A (Direct Esterification) is the "Precision Route." It utilizes commercially available 2-fluoronicotinic acid and activates it under mild conditions using di-tert-butyl dicarbonate (Boc₂O).
-
Verdict: Best for Medicinal Chemistry/Lab Scale (<100g) . High reagent cost is offset by operational simplicity, mild conditions (avoiding thermal decomposition), and high purity.
-
-
Route B (Halogen Exchange/Halex) is the "Economy Route." It starts from the commodity chemical 2-chloronicotinic acid, performs a high-temperature fluorination, and then esterifies.
-
Verdict: Best for Process Development/Pilot Scale (>1kg) . It reduces raw material costs by ~60-70% but requires high-temperature reactors and rigorous safety protocols for fluoride handling.
-
Strategic Analysis
The target molecule combines two sensitive functionalities: a 2-fluoro group (susceptible to nucleophilic attack/hydrolysis) and a 3-tert-butyl ester (susceptible to acid-catalyzed cleavage and thermal elimination of isobutylene).
-
The Challenge: You cannot easily perform high-temperature nucleophilic fluorination (Halex) after forming the tert-butyl ester, as the required temperatures (>150°C) often exceed the decomposition threshold of the ester.
-
The Solution: The workflow must either start with the fluorine already in place (Route A) or install the fluorine before the sensitive ester formation (Route B).
Decision Matrix (DOT Visualization)
Caption: Strategic decision tree for selecting the optimal synthesis route based on scale and facility capabilities.
Route A: The Precision Route (Boc₂O Activation)
This route leverages the "Steglich-type" activation using Di-tert-butyl dicarbonate (Boc₂O). Unlike acid chloride routes (which generate HCl that degrades the product) or isobutylene gas routes (which require autoclaves), this method is mild, bench-friendly, and generates only CO₂ and tert-butanol as byproducts.
Mechanism: DMAP catalyzes the attack of the carboxylate on Boc₂O, forming a mixed anhydride. This intermediate reacts with tert-butanol (generated in situ or added) to form the ester, driven by the release of CO₂.
Experimental Protocol
-
Reagents:
-
2-Fluoronicotinic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.3 equiv - Catalytic)
-
Solvent: tert-Butanol (t-BuOH) or THF/t-BuOH mixture.
-
-
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 2-fluoronicotinic acid (10 g, 70.9 mmol) and tert-butanol (100 mL). The acid may not fully dissolve initially.
-
Catalyst Addition: Add DMAP (2.6 g, 21.3 mmol).
-
Activation: Add Boc₂O (38.7 g, 177 mmol) portion-wise over 15 minutes. Caution: CO₂ gas evolution will occur.[1] Ensure the system is vented to a bubbler.
-
Reaction: Stir at 30–40°C for 12–18 hours. The solution should become clear as the intermediate forms and converts.
-
Quench: Dilute with Ethyl Acetate (200 mL) and wash with saturated NaHCO₃ (2 x 100 mL) to remove unreacted acid, followed by Brine (100 mL).
-
Purification: Dry over Na₂SO₄, concentrate in vacuo (keep bath <40°C). The residue is often pure enough (>95%) but can be filtered through a short silica plug (Hexane/EtOAc 9:1).
-
Critical Control Point: Do not heat above 50°C during reaction or workup. The 2-fluoro group activates the pyridine ring, making the ester slightly more prone to hydrolysis than standard benzoates.
Route B: The Economy Route (Halex Sequence)
This route targets the cost of goods sold (COGS). 2-Chloronicotinic acid is a commodity chemical (used in agrochemicals like Diflufenican) and is significantly cheaper than the fluoro-analog.
Mechanism: Nucleophilic Aromatic Substitution (S_NAr). The chlorine at position 2 is displaced by fluoride. This is best performed on the acid or methyl ester first, as the tert-butyl ester will likely decompose under the harsh Halex conditions.
Experimental Protocol
-
Step 1: Halogen Exchange (Halex)
-
Reagents: 2-Chloronicotinic acid, Potassium Fluoride (Spray-dried, anhydrous), Tetraphenylphosphonium bromide (Ph₄PBr - Phase Transfer Catalyst), Sulfolane (solvent).
-
Procedure:
-
Mix 2-chloronicotinic acid (50 g) and KF (2.5 equiv) in Sulfolane (250 mL).
-
Add Ph₄PBr (0.05 equiv).
-
Heat to 180°C for 6–8 hours under inert atmosphere. Note: Rigorous exclusion of water is required to prevent hydrolysis to the pyridone.
-
Cool to room temperature. Dilute with water and adjust pH to 3-4 to precipitate the 2-fluoronicotinic acid (or extract with EtOAc).
-
-
-
Step 2: Esterification
-
Proceed with the Route A protocol using the newly synthesized 2-fluoronicotinic acid.
-
Critical Control Point: The quality of the Anhydrous KF is paramount. "Spray-dried" KF has a higher surface area and reactivity than crystalline KF.
Head-to-Head Comparison
| Feature | Route A (Direct Esterification) | Route B (Halex + Esterification) |
| Starting Material Cost | High (~ | Low (~ |
| Step Count | 1 Step | 2 Steps |
| Overall Yield | 85–92% | 60–75% (cumulative) |
| Equipment Requirement | Standard Glassware | High-Temp Reactor / Hastelloy (ideal) |
| Safety Profile | Green: Mild gas evolution (CO₂) | Amber: HF risk, High Temp, Solvent waste |
| Waste (E-Factor) | Low (Mainly t-BuOH/Boc byproducts) | High (Sulfolane/DMSO workup is difficult) |
Synthesis Workflow Visualization
Caption: Comparative workflow showing the convergent nature of Route A versus the linear, lower-cost Route B.
References
-
Steglich Esterification & Variants: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed.1978 , 17, 522–524. Link
-
Boc Anhydride Activation: Takeda, K., et al. "Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP." ChemSusChem2015 , 8, 3605. Link
-
Halex Reaction on Pyridines: Finger, G. C., et al. "Aromatic Fluorine Compounds. XXX. 2,6-Difluoropyridine and 2,6-Difluoro-3-chloropyridine." J. Org. Chem.1963 , 28, 1666. Link
-
Industrial Halex Conditions: Adams, D. J., et al. "Alkali Metal Fluorides in Halogen Exchange Reactions." Chem. Soc. Rev.1999 , 28, 225. Link
-
Safety of tert-Butyl Esters: "Safety Assessment of t-Butyl Alcohol and Esters." Cosmetic Ingredient Review (CIR). Link
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of tert-Butyl 2-Fluoronicotinate
[1][2]
Operational Summary (Immediate Action)
For the researcher requiring immediate disposal instructions, follow this core directive:
-
Primary Hazard: Irritant (Skin/Eye/Respiratory); potential for Hydrofluoric Acid (HF) evolution upon thermal decomposition or hydrolysis.[1][2]
-
Segregation: STRICTLY SEGREGATE from non-halogenated solvents and strong nucleophiles (amines, thiols).[1][2]
-
Disposal Method: High-temperature incineration (Rotary Kiln) via a licensed hazardous waste contractor.[1][2]
-
Container: High-Density Polyethylene (HDPE) or Glass.[1][2] Do not use metal containers if the waste stream is potentially acidic or wet (risk of corrosion).[1][2]
Chemical Profile & Hazard Identification
Understanding the chemical nature of tert-butyl 2-fluoronicotinate (CAS: 113843-56-0) is essential for safe handling.[1][2] This compound is a fluorinated pyridine ester commonly used as a scaffold in kinase inhibitor synthesis.[1][2]
Table 1: Physico-Chemical & Hazard Data[1][2]
| Property | Description |
| Structure | Pyridine ring with a Fluorine at C2 and a tert-butyl ester at C3.[1][2] |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Reactivity | High SNAr Lability: The C2-fluorine is highly activated by the adjacent pyridine nitrogen and the electron-withdrawing ester group.[1][2] It reacts exothermically with nucleophiles.[1][2] |
| GHS Classification | Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2] |
| Decomposition | Thermal decomposition releases Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF) . |
Critical Safety Insight: The "Reactive Waste" Risk
Senior Scientist Note: The 2-fluoro position is susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2] If you mix this waste into a drum containing strong nucleophiles (e.g., unreacted amines, alkoxides, or thiols) from other processes, an exothermic reaction can occur inside the waste container , leading to pressure buildup or rupture.
[1][2] Rule: Always quench reaction mixtures containing this starting material before transferring to the waste drum.
Waste Segregation Decision Matrix
Effective disposal begins with segregation.[1][2] Halogenated waste requires specific incineration protocols (scrubbing for acid gases) and is significantly more expensive to dispose of than non-halogenated waste.[1][2]
Figure 1: Disposal Workflow Decision Tree
Caption: Operational workflow for segregating and packaging tert-butyl 2-fluoronicotinate waste.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal
Applicable to: Expired pure chemical, contaminated silica gel, spill cleanup materials, and PPE.[1][2]
-
Container Selection: Use a wide-mouth HDPE jar or a double-lined hazardous waste bag (polyethylene).[1][2]
-
Packing: Place the solid material directly into the container. Do not mix with incompatible solids (e.g., strong oxidizers).[1][2]
-
Labeling:
-
Storage: Seal tightly. Store in the Satellite Accumulation Area (SAA) until pickup.[1][2]
Protocol B: Liquid Waste (Standard)
Applicable to: HPLC waste, mother liquors in DCM, Chloroform, or Ethyl Acetate.[1][2]
-
Segregation: Ensure the destination carboy is designated for Halogenated Solvents .[1][2][3][4]
-
Compatibility Check: Verify the carboy pH. Ideally, maintain neutral pH (6–8).[1][2]
-
Transfer: Pour waste into the carboy using a funnel. Avoid splashing.
-
Venting: Use a vented cap (e.g., Eco-Funnel) if available to prevent pressure buildup from minor off-gassing.[1][2]
Protocol C: Quenching Reactive Mixtures (Advanced)
Applicable to: Reaction mixtures where the fluorinated pyridine was treated with amines or bases but the reaction is incomplete.[1][2]
Objective: Prevent "runaway" SNAr reactions in the waste drum.
-
Cooling: Place the reaction vessel in an ice bath (0°C).
-
Quenching Agent: Slowly add a dilute acid solution (e.g., 1M HCl) or Ammonium Chloride (sat. aq.) to neutralize any excess base or nucleophile.[1][2]
-
Phase Separation: If an organic solvent was used, separate the organic layer.[1][2]
-
Disposal:
Regulatory Compliance & Labeling
Failure to label halogenated waste correctly is a top citation risk during EPA or EHS audits.[1][2]
RCRA Waste Codes (USA)
While tert-butyl 2-fluoronicotinate is not P-listed or U-listed by name, the waste mixture usually triggers the following codes:
-
D001 (Ignitable): If dissolved in flammable solvents (EtOAc, MeOH).[1][2]
-
F001/F002: If dissolved in spent halogenated solvents (DCM, Chloroform) [3].[1][2]
-
Characteristic Waste: If the waste is purely the solid chemical, it falls under "Hazardous Waste" due to toxicity/irritant properties, often managed under state-specific "002" or general organic waste codes.[1][2]
Labeling Requirements
Every container MUST have a label attached before the first drop of waste is added.[1][2][4]
Emergency Procedures: Spills
Scenario: A 5g bottle of solid tert-butyl 2-fluoronicotinate drops and shatters.[1][2]
-
Evacuate & Ventilate: Clear the immediate area.[1][2] The dust is a respiratory irritant.[1][2]
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1][2] If dust is visible, use an N95 or P100 respirator.[1][2]
-
Containment: Cover the spill with a spill pad or inert absorbent (Vermiculite).[1][2]
-
Cleanup: Scoop the absorbent/glass mixture into a wide-mouth waste jar.
-
Decontamination: Wipe the surface with a soap/water solution.[1][2] Place the wipes in the same waste jar.
-
Disposal: Seal the jar and label as Solid Hazardous Waste (Halogenated Debris) .
References
-
United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[1][2] 40 CFR Part 261.[1][2][8] Available at: [Link][1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fluorinated Pyridines - Safety and Hazards.[1][2] PubChem.[1][2] Available at: [Link][1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. sweet.ua.pt [sweet.ua.pt]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. epa.gov [epa.gov]
- 9. republicservices.com [republicservices.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
